Product packaging for (R)-(-)-1-Cbz-3-pyrrolidinol(Cat. No.:CAS No. 100858-33-1)

(R)-(-)-1-Cbz-3-pyrrolidinol

Numéro de catalogue: B024777
Numéro CAS: 100858-33-1
Poids moléculaire: 221.25 g/mol
Clé InChI: MBLJFGOKYTZKMH-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-(-)-1-Cbz-3-pyrrolidinol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B024777 (R)-(-)-1-Cbz-3-pyrrolidinol CAS No. 100858-33-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457976
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100858-33-1
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-CBZ-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100858-33-1

This technical guide provides a comprehensive overview of (R)-(-)-1-Cbz-3-pyrrolidinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an illustrative synthetic workflow, and discusses its application in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Properties and Data

This compound, also known as (R)-1-Benzyloxycarbonyl-3-pyrrolidinol, is a stable, crystalline solid at room temperature.[1] Its chiral nature makes it an invaluable asset in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 100858-33-1[3][4][5]
Molecular Formula C₁₂H₁₅NO₃[4][5]
Molecular Weight 221.25 g/mol [3][5]
Appearance White to tan crystalline powder[1]
Melting Point 74-79 °C[3][5]
Boiling Point 370.7 ± 42.0 °C (Predicted)
Density 1.263 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Chloroform
Storage Temperature Room Temperature, under inert gas (Nitrogen or Argon) at 2-8°C for long-term storage.
Spectroscopic Data

While detailed spectral data was not available in the public domain, typical analytical characterization for this compound would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis and Applications

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[2] Its applications span from the development of novel therapeutics for neurological disorders to the creation of advanced agrochemicals.[2][6] The Cbz (carbobenzyloxy) protecting group on the pyrrolidine nitrogen provides stability and allows for selective reactions at other sites of the molecule.

Role in Drug Development

The pyrrolidine scaffold is a common feature in many pharmaceuticals. The chirality of this compound is crucial for the enantioselective synthesis of drugs, ensuring high efficacy and minimizing potential side effects associated with undesired stereoisomers.[2] It is particularly noted for its use in the synthesis of compounds targeting neurotransmitter systems.[6]

A significant application of this chiral building block is in the synthesis of protease inhibitors, such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.[7][8]

Experimental Protocols

Illustrative Synthesis of a Chiral Pyrrolidinol Derivative

A solution of the corresponding ketone precursor in a suitable solvent (e.g., methanol or ethanol) is cooled in an ice bath. A chiral reducing agent is then added portion-wise, and the reaction is stirred for several hours while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a conceptual workflow for the role of this compound as a key chiral intermediate in the synthesis of a therapeutic agent, exemplified by an HCV Protease Inhibitor like Telaprevir.

G Conceptual Workflow: this compound in Drug Synthesis cluster_0 Starting Materials cluster_1 Synthesis of Chiral Intermediate cluster_2 Key Chiral Building Block cluster_3 Multi-step Synthesis cluster_4 Final Product Start Commercially Available Starting Materials Synthesis Enantioselective Synthesis Start->Synthesis Intermediate This compound Synthesis->Intermediate Coupling Coupling Reactions & Further Modifications Intermediate->Coupling Incorporation of chiral scaffold API Active Pharmaceutical Ingredient (e.g., HCV Protease Inhibitor) Coupling->API

Caption: Synthetic workflow from starting materials to a final drug product.

The following diagram illustrates the mechanism of action for a drug synthesized using the this compound scaffold, such as Telaprevir.

G Mechanism of Action: HCV NS3/4A Protease Inhibition cluster_0 HCV Replication Cycle cluster_1 Drug Intervention Polyprotein HCV Polyprotein Protease NS3/4A Protease Polyprotein->Protease Cleavage by Proteins Functional Viral Proteins Protease->Proteins produces Replication Viral Replication Proteins->Replication Drug Telaprevir (HCV Protease Inhibitor) Drug->Protease Inhibits

Caption: Inhibition of HCV replication by targeting the NS3/4A protease.

References

An In-depth Technical Guide to (R)-(-)-1-Cbz-3-pyrrolidinol: Chemical Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Cbz-3-pyrrolidinol is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid pyrrolidine core and the presence of a hydroxyl group at a defined stereocenter make it a valuable synthon for the preparation of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed representative experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its key applications in drug discovery.

Chemical Structure and Stereochemistry

This compound, also known as (R)-1-Benzyloxycarbonyl-3-pyrrolidinol, possesses a pyrrolidine ring system where the nitrogen atom is protected by a carboxybenzyl (Cbz or Z) group. The stereochemistry at the 3-position of the pyrrolidine ring is designated as (R), and the compound is levorotatory, indicated by the (-) sign in its name. The presence of the chiral center and the conformational rigidity of the five-membered ring are key features that are exploited in asymmetric synthesis.

IUPAC Name: Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate[1]

SMILES String: O[C@@H]1CCN(C1)C(=O)OCc2ccccc2[2][3]

InChI Key: MBLJFGOKYTZKMH-LLVKDONJSA-N[2][3]

Below is a diagram illustrating the chemical structure of this compound.

G A Dissolve (R)-3-pyrrolidinol and NaHCO₃ in a water/THF mixture B Cool the reaction mixture to 0°C A->B C Add benzyl chloroformate dropwise B->C D Allow to warm to room temperature and stir overnight C->D E Extract with ethyl acetate D->E F Wash with brine, dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by column chromatography or recrystallization G->H G A Prepare a ~1 mg/mL solution of the sample in the mobile phase B Equilibrate the chiral column with the mobile phase A->B C Inject the sample B->C D Run the isocratic method C->D E Detect the eluting enantiomers using a UV detector D->E F Integrate the peak areas to determine enantiomeric excess E->F

References

(R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-1-Cbz-3-pyrrolidinol is a chiral pyrrolidine derivative that serves as a crucial building block in the asymmetric synthesis of a wide range of biologically active molecules. Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality into drug candidates and other complex organic molecules, thereby influencing their efficacy, selectivity, and safety profiles. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, and its application in synthetic workflows.

Nomenclature and Synonyms

The systematic naming and various synonyms for this compound are crucial for accurate identification in research and procurement. The compound is registered under CAS Number 100858-33-1 .[1][2]

Identifier Type Identifier
IUPAC Name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
CAS Number 100858-33-1
Molecular Formula C₁₂H₁₅NO₃[1][2]
Molecular Weight 221.25 g/mol [1][2]
InChI InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1[2]
InChIKey MBLJFGOKYTZKMH-LLVKDONJSA-N[2]
SMILES O[C@@H]1CCN(C1)C(=O)OCc2ccccc2[2]

A variety of synonyms are used in literature and commercial listings to refer to this compound:

Synonym
(R)-1-Benzyloxycarbonyl-3-pyrrolidinol
(R)-1-Carbobenzoxy-3-pyrrolidinol
(R)-N-Z-3-Pyrrolidinol
(3R)-N-Cbz-3-pyrrolidinol
(R)-(-)-1-Cbz-3-hydroxy-pyrrolidine
(R)-3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester
N-Cbz-(R)-pyrrolidin-3-ol

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Property Value Source
Appearance White to tan crystalline powder[1]
Melting Point 74-79 °C[1][2]
Purity ≥ 95% - 98% (GC)[1]
Storage Store at room temperature[1]

While detailed spectroscopic data requires access to specific analytical reports, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure and purity.

Role in Asymmetric Synthesis and Drug Development

This compound is not typically involved in direct biological signaling pathways. Instead, its significance lies in its role as a chiral building block . The concept of using chiral building blocks is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule is critical to its pharmacological activity.

The following diagram illustrates the logical workflow of employing a chiral building block like this compound in a drug discovery program.

G Logical Workflow: Chiral Building Block in Drug Discovery A Target Identification & Validation B Lead Compound Identification A->B C Lead Optimization B->C D Selection of Chiral Building Block (this compound) C->D Introduction of Chirality G Preclinical Development C->G Candidate Selection E Asymmetric Synthesis of Analogues D->E F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Optimization H Clinical Trials G->H I FDA Approval & Market H->I G Experimental Workflow: Multi-step Synthesis from this compound cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Deprotection (Optional) A This compound B Mesylation or Tosylation (e.g., MsCl, TEA, DCM) A->B C Activated Intermediate ((R)-1-Cbz-3-(mesyloxy)pyrrolidine) B->C D Reaction with Azide (e.g., NaN3, DMF) C->D E Azide Intermediate ((S)-1-Cbz-3-azidopyrrolidine) D->E F Hydrogenation (e.g., H2, Pd/C, MeOH) E->F G Chiral Amine Product ((S)-1-Cbz-3-aminopyrrolidine) F->G H Removal of Cbz group (e.g., H2, Pd/C or HBr/AcOH) G->H I Final Chiral Diamine H->I

References

Spectroscopic Profile of (R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-(-)-1-Cbz-3-pyrrolidinol, also known as (R)-1-(Benzyloxycarbonyl)-3-pyrrolidinol, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and defined stereochemistry make it a crucial intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its spectroscopic characteristics, detailed experimental protocols for analysis, and a generalized workflow for spectroscopic characterization.

Note on Data Availability: Despite being a commercially available compound (CAS No. 100858-33-1), a complete set of experimentally-derived and published spectroscopic data for this compound is not readily accessible in common scientific literature and spectral databases. Therefore, the quantitative data presented in the following tables are predicted based on the known chemical structure and typical values for the constituent functional groups. These predictions are intended to serve as a reference for researchers in identifying and characterizing this molecule.

Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₅NO₃[1]

  • Molecular Weight: 221.25 g/mol [1]

  • Appearance: White to brown crystal or powder[2]

  • Melting Point: 74-79 °C[1][2]

Predicted Spectroscopic Data

The following sections provide the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35Multiplet5HAromatic protons (C₆H₅)
~ 5.15Singlet2HBenzylic protons (-CH₂-Ph)
~ 4.50Multiplet1H-CH-OH proton on pyrrolidine ring
~ 3.40 - 3.80Multiplet4HPyrrolidine ring protons (-CH₂-N-CH₂-)
~ 2.00 - 2.20Multiplet2HPyrrolidine ring protons (-CH₂-)
~ 1.90 (variable)Broad Singlet1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 155.0Carbonyl carbon (N-C=O)
~ 136.5Quaternary aromatic carbon (C-CH₂)
~ 128.5Aromatic carbons (ortho/para-C)
~ 128.0Aromatic carbons (meta-C)
~ 69.0Pyrrolidine carbon (-CH-OH)
~ 67.0Benzylic carbon (-CH₂-Ph)
~ 55.0 / 46.0Pyrrolidine carbons adjacent to N (-CH₂-N)
~ 35.0Pyrrolidine carbon (-CH₂-)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3400Strong, BroadO-H StretchAlcohol
~ 3030MediumC-H StretchAromatic
~ 2850 - 2960MediumC-H StretchAliphatic (Pyrrolidine)
~ 1690 - 1710StrongC=O StretchCarbamate (Urethane)
~ 1450 - 1495MediumC=C StretchAromatic Ring
~ 1230 - 1250StrongC-O StretchCarbamate/Alcohol
~ 1100 - 1150StrongC-N StretchAmine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueIon TypePredicted Fragmentation
221[M]⁺Molecular Ion
203[M - H₂O]⁺Loss of water from the hydroxyl group
178[M - C₃H₅O]⁺Cleavage of the pyrrolidine ring
130[M - C₆H₅CH₂]⁺Loss of the benzyl group
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on sample solubility and to avoid signal overlap with protons of interest.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative integration.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing:

    • Process the raw data (Free Induction Decay) using a Fourier transform.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Perform phase and baseline corrections to ensure accurate signal integration and interpretation.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.

    • Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization method, such as methanol or acetonitrile for Electrospray Ionization (ESI).

    • Ensure the sample is fully dissolved and free of salts or non-volatile buffers.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or other adducts.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment where the molecular ion is isolated and fragmented.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular weight and elucidating the structure.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or known chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data_interpretation Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework & Connectivity NMR->NMR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Synthesis of (R)-(-)-1-Cbz-3-pyrrolidinol from L-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing (R)-(-)-1-Cbz-3-pyrrolidinol, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from the readily available amino acid L-proline. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-proline is a multi-step process that involves three key transformations:

  • N-protection of L-proline: The secondary amine of L-proline is protected with a carboxybenzyl (Cbz) group to prevent unwanted side reactions in subsequent steps.

  • Reduction of the carboxylic acid: The carboxylic acid moiety of N-Cbz-L-proline is reduced to a primary alcohol, yielding N-Cbz-L-prolinol.

  • Stereoselective intramolecular cyclization: The hydroxyl group of N-Cbz-L-prolinol is activated and subsequently displaced by the nitrogen atom in an intramolecular fashion to form the desired this compound with inversion of stereochemistry at the newly formed stereocenter. A Mitsunobu reaction is a well-established method for achieving this stereochemical inversion.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow L_Proline L-proline Cbz_Proline N-Cbz-L-proline L_Proline->Cbz_Proline Cbz-Cl, NaHCO3 (Step 1) Cbz_Prolinol N-Cbz-L-prolinol Cbz_Proline->Cbz_Prolinol BH3-THF (Step 2) Final_Product This compound Cbz_Prolinol->Final_Product Mitsunobu Reaction (Step 3)

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Cbz-L-proline

This step involves the protection of the secondary amine of L-proline with a carboxybenzyl (Cbz) group using benzyl chloroformate.

Reaction Scheme:

step1 sub L-proline reagent + Cbz-Cl conditions NaHCO3, H2O/THF prod N-Cbz-L-proline sub_struct sub_struct plus1 + reagent_struct reagent_struct arrow -> prod_struct prod_struct

Caption: N-protection of L-proline.

Procedure:

  • Dissolve L-proline (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • To the solution, add sodium bicarbonate (NaHCO3) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to obtain N-Cbz-L-proline as a white powder.[1]

Quantitative Data:

ParameterValue
Yield 90%[1]
Purity >98% (by HPLC)
Reaction Time 20 hours
Temperature 0 °C
Step 2: Synthesis of N-Cbz-L-prolinol

The carboxylic acid of N-Cbz-L-proline is reduced to a primary alcohol using a suitable reducing agent like borane tetrahydrofuran complex (BH3-THF).

Reaction Scheme:

step2 sub N-Cbz-L-proline reagent + BH3-THF conditions THF, 0 °C to rt prod N-Cbz-L-prolinol sub_struct sub_struct arrow -> prod_struct prod_struct

Caption: Reduction of N-Cbz-L-proline.

Procedure:

  • Dissolve N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane tetrahydrofuran complex (BH3-THF) (typically 1.0 M in THF, 2.0-3.0 eq) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Cbz-L-prolinol. The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data:

ParameterValue
Yield Typically >90%
Purity >95% (crude)
Reaction Time 12-16 hours
Temperature 0 °C to room temperature
Step 3: Synthesis of this compound via Mitsunobu Reaction

This step involves an intramolecular Mitsunobu reaction to achieve the desired stereochemical inversion at the hydroxyl-bearing carbon. This is a conceptual adaptation of a protocol for a similar substrate.

Reaction Scheme:

step3 sub N-Cbz-L-prolinol reagents PPh3, DIAD conditions THF, 0 °C to rt prod This compound sub_struct sub_struct arrow -> prod_struct prod_struct

Caption: Intramolecular Mitsunobu reaction.

Procedure (Adapted):

  • Dissolve N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add a suitable acidic component that can be displaced intramolecularly. For the formation of the hydroxyl group with inversion, a two-step process involving an initial Mitsunobu reaction with an external nucleophile followed by hydrolysis is typically employed. A more direct, yet challenging, approach would be an intramolecular cyclization. For the purpose of this guide, we will outline the more established two-step approach using a nucleophile like diphenylphosphoryl azide (DPPA), followed by reduction.

Alternative Two-Step Procedure for Step 3:

3a. Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA):

  • To a solution of N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • After stirring for 15-30 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the intermediate azide.

3b. Reduction of the Azide to the Hydroxyl Group:

The conversion of the resulting azide to the desired alcohol with retention of the newly formed stereocenter would require a specific set of reactions that are beyond a simple reduction. A more direct intramolecular cyclization approach for the Mitsunobu reaction would involve activation of the hydroxyl group and subsequent attack by the nitrogen atom.

Conceptual Intramolecular Mitsunobu Procedure:

  • Dissolve N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring for the formation of the cyclized product.

  • Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Quantitative Data (Estimated for the conceptual intramolecular reaction):

ParameterValue
Yield Moderate to good (requires optimization)
Purity Variable, requires careful purification
Reaction Time 24-48 hours
Temperature 0 °C to room temperature

Summary of Quantitative Data

The following table summarizes the key quantitative data for the entire synthetic sequence.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Cbz ProtectionL-proline, Cbz-Cl, NaHCO3THF/H2O02090[1]
2 ReductionN-Cbz-L-proline, BH3-THFTHF0 to rt12-16>90
3 Intramolecular CyclizationN-Cbz-L-prolinol, PPh3, DIADTHF0 to rt24-48Moderate (Est.)

Conclusion

The synthesis of this compound from L-proline is a feasible and well-documented process for the initial steps. The key challenge lies in the stereoselective intramolecular cyclization of N-Cbz-L-prolinol. The Mitsunobu reaction presents a promising approach to achieve the desired stereochemical inversion, although the direct intramolecular variant may require significant optimization. The alternative two-step sequence involving an external nucleophile followed by further transformations provides a more established, albeit longer, route. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block. Further investigation and optimization of the final cyclization step are encouraged to improve the overall efficiency of the synthesis.

References

The Advent of Chiral Pyrrolidinol Derivatives: A Legacy of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of modern stereoselective chemistry, chiral pyrrolidinol derivatives have revolutionized the synthesis of enantiomerically pure compounds. From their origins in the pool of naturally occurring chiral molecules to their sophisticated applications as catalysts and synthons in drug development, their history is a testament to the ingenuity of chemical design. This guide delves into the discovery, historical development, and seminal applications of these pivotal molecules, offering a technical overview for researchers and professionals in the field.

The story of chiral pyrrolidinol derivatives is intrinsically linked to the broader field of asymmetric catalysis. The pioneering work in the 1970s on the use of chiral ligands in transition metal-catalyzed reactions laid the groundwork for the development of small organic molecule catalysts, or organocatalysts. Within this context, proline and its derivatives quickly emerged as powerful tools for inducing stereoselectivity.

One of the most significant early milestones was the discovery of the utility of (S)-proline as a catalyst for the intramolecular aldol reaction, leading to the synthesis of the Wieland-Miescher ketone. This demonstrated the potential of chiral amines to mediate stereoselective transformations. Building on this, researchers began to modify the proline scaffold to fine-tune its steric and electronic properties, leading to the development of a vast array of chiral pyrrolidinol derivatives. These modifications often involved the reduction of the carboxylic acid moiety to a hydroxymethyl group, yielding compounds like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, a highly effective catalyst and chiral auxiliary.

Quantitative Leap: Performance of Pyrrolidinol-Based Catalysts

The efficacy of chiral pyrrolidinol derivatives is best illustrated by their performance in asymmetric reactions. The following table summarizes key quantitative data for some seminal applications.

Catalyst/DerivativeReaction TypeSubstrateProduct Enantiomeric Excess (ee%)Yield (%)Reference
(S)-ProlineIntramolecular AldolTriketone9370-80Eder, Sauer, Wiechert (1971)
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineAsymmetric AlkylationPropionaldehyde>95~90Mukaiyama et al. (1980s)
(S)-(-)-2-(Trifluoromethylhydroxymethyl)pyrrolidineAsymmetric Michael AdditionAldehydes and Nitroalkenesup to 99up to 98Enders et al. (1990s)
(S)-Pyrrolidine-2-yl)tetrazoleAsymmetric Aldol ReactionAcetone and 4-Nitrobenzaldehyde9668S. Kobayashi et al. (2000s)

Experimental Protocols: Synthesis of a Key Pyrrolidinol Derivative

The following protocol details the synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, a widely used chiral ligand and catalyst, from (S)-proline.

Materials:

  • (S)-Proline

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Esterification of (S)-Proline: (S)-Proline (1.0 eq) is suspended in methanol (5 mL/g of proline) and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise over 30 minutes. The reaction mixture is then warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the methyl ester of proline.

  • Grignard Reaction: The proline methyl ester is dissolved in dry diethyl ether (10 mL/g) under an inert atmosphere. The solution is cooled to 0 °C. A solution of phenylmagnesium bromide (3.0 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

Visualizing the Synthesis and Catalytic Cycle

The following diagrams illustrate the synthetic pathway to a key pyrrolidinol derivative and its general mechanism in an asymmetric aldol reaction.

G Synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine Proline (S)-Proline ProlineEster Proline Methyl Ester Proline->ProlineEster SOCl₂, MeOH Product (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine ProlineEster->Product PhMgBr, THF

Caption: Synthetic route from (S)-proline.

G Catalytic Cycle of a Proline-derived Catalyst Catalyst Pyrrolidinol Catalyst Imine Iminium Ion Catalyst->Imine + Ketone Enamine Enamine Intermediate Aldehyde Aldehyde Enamine->Aldehyde + Aldehyde Product Aldol Product Aldehyde->Product Hydrolysis Imine->Enamine - H₂O Product->Catalyst releases

Caption: General catalytic cycle in an aldol reaction.

The continuous development of novel chiral pyrrolidinol derivatives and their application in increasingly complex chemical transformations underscores their enduring importance in modern organic synthesis and drug discovery. Their rich history provides a powerful example of how nature's chirality can be harnessed and rationally modified to achieve remarkable control over chemical reactivity.

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Pyrrolidinol Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide range of biological activities.[1] Pyrrolidinols, in particular, are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The strategic manipulation of functional groups on the pyrrolidine ring is paramount for successful synthetic campaigns. A key element in this strategy is the use of protecting groups, and the Carboxybenzyl (Cbz or Z) group has proven to be a versatile and robust choice for the protection of the pyrrolidine nitrogen.[4][5] This technical guide provides a comprehensive overview of the role of the Cbz protecting group in pyrrolidinol chemistry, detailing its application in synthesis, its influence on reactivity and stereochemistry, and providing key experimental protocols.

Introduction to the Cbz Protecting Group

The Cbz group, introduced by Leonidas Zervas, is a carbamate-based protecting group widely used for amines.[6] Its popularity stems from its stability under a broad range of reaction conditions, including acidic and basic environments, and its facile removal under specific, mild conditions, primarily catalytic hydrogenolysis.[6][7] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step syntheses.[6] In the context of pyrrolidinol chemistry, the Cbz group not only serves to mask the nucleophilicity and basicity of the pyrrolidine nitrogen but can also influence the stereochemical outcome of reactions on the pyrrolidine ring.

Cbz Protection of Pyrrolidinols

The introduction of the Cbz group onto the pyrrolidine nitrogen is typically achieved by reacting the pyrrolidinol with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[6] Common bases include sodium bicarbonate, sodium carbonate, or organic bases like triethylamine. The choice of solvent and base can be optimized to achieve high yields.

Experimental Protocol: Cbz Protection of Pyrrolidin-3-ol

A representative procedure for the Cbz protection of pyrrolidin-3-ol is as follows:

  • Dissolution: Dissolve pyrrolidin-3-ol (1.0 equiv) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equiv), to the solution.

  • Acylation: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz-pyrrolidin-3-ol.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyrrolidinol Pyrrolidinol dissolution Dissolve Pyrrolidinol in Solvent (e.g., THF/H₂O) start_pyrrolidinol->dissolution start_reagents Cbz-Cl, Base (e.g., NaHCO₃) basification Add Base start_reagents->basification dissolution->basification acylation Add Cbz-Cl at 0 °C basification->acylation stirring Stir at Room Temperature acylation->stirring extraction Aqueous Work-up & Extraction stirring->extraction purification Column Chromatography extraction->purification final_product N-Cbz-Pyrrolidinol purification->final_product

Caption: General workflow for the Cbz protection of pyrrolidinol.

Deprotection of Cbz-Protected Pyrrolidinols

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which offers mild and clean reaction conditions.[7] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2][7]

Catalytic Hydrogenolysis

In this method, the Cbz-protected pyrrolidinol is treated with hydrogen gas in the presence of a Pd/C catalyst. The reaction proceeds at room temperature and atmospheric pressure, yielding the deprotected pyrrolidinol, toluene, and carbon dioxide as byproducts.

Catalytic Transfer Hydrogenation

A safer and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation.[2][7] In this procedure, a hydrogen donor such as ammonium formate, formic acid, or sodium borohydride is used to generate hydrogen in situ.[2][7][8]

Experimental Protocol: Cbz Deprotection by Catalytic Transfer Hydrogenation

A typical protocol for the deprotection of an N-Cbz-pyrrolidinol using ammonium formate is as follows:

  • Dissolution: Dissolve the N-Cbz-pyrrolidinol (1.0 equiv) in a suitable solvent, such as methanol or ethanol.

  • Catalyst and Donor Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: The resulting residue can be further purified by an appropriate work-up procedure, such as an aqueous wash and extraction, to yield the deprotected pyrrolidinol.

SubstrateCatalystHydrogen DonorSolventTimeYield (%)Reference
N-Cbz-aniline10% Pd-CNaBH₄ (1 equiv)Methanol5 min98[2]
N-Cbz-cyclohexylamine10% Pd-CNaBH₄ (1 equiv)Methanol3 min98[2]
N-Cbz-octylamine10% Pd-CNaBH₄ (1 equiv)Methanol4 min98[2]
N-Cbz-dipeptide10% Pd-CNaBH₄ (1.5 equiv)Methanol10 min-[2]

Table 1: Quantitative Data on Cbz Deprotection via Catalytic Transfer Hydrogenation. Note: While these examples are not exclusively on pyrrolidinol substrates, they demonstrate the general efficiency of the method.

Cbz_Deprotection_Mechanism Cbz_amine N-Cbz-Pyrrolidinol adsorption Adsorption onto Catalyst Surface Cbz_amine->adsorption Pd_surface Pd Catalyst Surface oxidative_addition Oxidative Addition of H₂ Pd_surface->oxidative_addition H2 H₂ (gas or from donor) H2->adsorption adsorption->Pd_surface hydrogenolysis Hydrogenolysis of C-O Bond oxidative_addition->hydrogenolysis intermediate Unstable Carbamic Acid hydrogenolysis->intermediate decarboxylation Decarboxylation intermediate->decarboxylation deprotected_amine Deprotected Pyrrolidinol decarboxylation->deprotected_amine byproducts Toluene + CO₂ decarboxylation->byproducts

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Acid-Mediated Deprotection

In cases where the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), acidic conditions can be employed for Cbz deprotection.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7] This method, however, is harsher than hydrogenolysis and may not be suitable for all substrates.

The Role of the Cbz Group in Stereoselective Synthesis

The Cbz group can play a crucial role in directing the stereochemical outcome of reactions on the pyrrolidinol ring. The bulky nature of the Cbz group can influence the approach of reagents, leading to diastereoselective transformations.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols.[9][10] In the context of Cbz-protected pyrrolidinols, this reaction allows for the conversion of one enantiomer to the other, a key transformation in the synthesis of chiral molecules. For example, (R)-N-Cbz-3-pyrrolidinol can be converted to its (S)-configured counterpart. The reaction typically involves an acidic nucleophile, such as phthalimide or an azide source like diphenylphosphoryl azide (DPPA), along with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[9]

Experimental Protocol: Mitsunobu Inversion of (R)-N-Cbz-3-pyrrolidinol
  • Reactant Mixture: To a solution of (R)-N-Cbz-3-pyrrolidinol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF, add the nucleophile (e.g., DPPA, 1.2 equiv).

  • Initiation: Cool the mixture to 0 °C and slowly add DIAD (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After completion, the reaction is worked up and the product is purified by column chromatography to yield the (S)-configured product.

Mitsunobu_Workflow cluster_input Reactants cluster_process Reaction cluster_output Outcome alcohol (R)-N-Cbz-3-pyrrolidinol mixing Combine Reactants in Anhydrous THF alcohol->mixing reagents PPh₃, DIAD, Nucleophile (e.g., DPPA) reagents->mixing cooling Cool to 0 °C mixing->cooling addition Add DIAD Dropwise cooling->addition stirring Stir at Room Temperature (12-24h) addition->stirring workup Work-up & Purification stirring->workup product (S)-N-Cbz-3-azidopyrrolidine workup->product

Caption: Workflow for the Mitsunobu inversion of (R)-N-Cbz-3-pyrrolidinol.

Applications in the Synthesis of Bioactive Molecules

Cbz-protected pyrrolidinols are valuable intermediates in the synthesis of a variety of biologically active compounds. The Cbz group provides robust protection during the elaboration of other parts of the molecule and can be removed at a late stage of the synthesis.

Synthesis of Pyrrolidine-Containing Drugs

A review of stereoselective synthesis methods for pyrrolidine-containing drugs highlights numerous examples where proline and its derivatives, often with N-protection, are key starting materials.[3] For instance, in the synthesis of a precursor for Clemastine, a Cbz-protected proline derivative is utilized, and the Cbz group is later removed via reduction with lithium aluminum hydride.[3]

PrecursorTarget Compound ClassKey Transformation involving Cbz-pyrrolidinolReference
N-Cbz-proline derivativeClemastine precursorArndt–Eistert homologation followed by reduction and Cbz deprotection[3]
(S)-1-Cbz-3-pyrrolidinolStereospecific agrochemicalsChiral building block for complex molecule construction[2]
1-N-Cbz-3-pyrrolidinoneActive Pharmaceutical Ingredients (APIs)Versatile scaffold for functional group introduction[4]

Table 2: Applications of Cbz-Protected Pyrrolidinols in Synthesis.

Conclusion

The Carboxybenzyl protecting group is a powerful and versatile tool in the field of pyrrolidinol chemistry. Its stability, ease of introduction and removal, and its ability to influence stereochemical outcomes make it an indispensable asset for researchers and scientists in organic synthesis and drug development. The strategic use of the Cbz group enables the efficient and stereocontrolled synthesis of complex pyrrolidinol-containing molecules with significant biological and pharmaceutical applications. A thorough understanding of the principles and protocols outlined in this guide will aid in the rational design and successful execution of synthetic routes involving these important chiral building blocks.

References

In-depth Technical Guide to the Physical Properties of N-Cbz-3-pyrrolidinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the enantiomers of N-Cbz-3-pyrrolidinol, specifically (R)-(-)-N-Cbz-3-pyrrolidinol and (S)-(+)-N-Cbz-3-pyrrolidinol. These compounds are pivotal chiral building blocks in the asymmetric synthesis of a wide array of pharmaceuticals, including kinase inhibitors. A thorough understanding of their physical characteristics is essential for their effective use in research and drug development.

Core Physical and Chemical Properties

The enantiomers of N-Cbz-3-pyrrolidinol share the same molecular formula and weight but differ in their stereochemistry, which in turn influences their physical properties such as melting point and specific rotation.

Table 1: General Properties of N-Cbz-3-pyrrolidinol Enantiomers

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
AppearanceWhite to off-white solid/powder

Table 2: Comparison of Physical Properties of N-Cbz-3-pyrrolidinol Enantiomers

Property(R)-(-)-N-Cbz-3-pyrrolidinol(S)-(+)-N-Cbz-3-pyrrolidinol
Melting Point 74-79 °C71-77 °C
Specific Rotation [α]²⁰/D ≈ -23° (c=1 in chloroform)[α]²⁰/D = +21° (c=1 in chloroform)[1]

Note on Data: The reported values for melting point and specific rotation may vary slightly between different suppliers and batches due to variations in purity.

Solubility Profile

Table 3: Qualitative Solubility of N-Cbz-3-pyrrolidinol Enantiomers

Solvent TypeRepresentative SolventsExpected Solubility
Polar Protic Methanol, Ethanol, IsopropanolSoluble
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSoluble
Aromatic TolueneModerately Soluble
Ethers Diethyl EtherModerately Soluble
Nonpolar Hydrocarbons Hexane, HeptaneLow to Insoluble

Crystal Structure

As of the latest literature review, the specific single-crystal X-ray diffraction data for (R)-(-)-N-Cbz-3-pyrrolidinol and (S)-(+)-N-Cbz-3-pyrrolidinol are not publicly available. However, the determination of the crystal structure is a critical step in understanding the solid-state properties of these chiral molecules, which can influence factors such as stability, dissolution rate, and bioavailability in drug development.

The primary method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction . This technique provides precise information on bond lengths, bond angles, torsion angles, and the absolute configuration of the chiral center.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties discussed in this guide.

Melting Point Determination

Objective: To determine the temperature range over which the solid N-Cbz-3-pyrrolidinol enantiomer transitions to a liquid. This is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range. For a pure compound, this range is typically narrow (0.5-1 °C).

Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a known concentration of the chiral N-Cbz-3-pyrrolidinol enantiomer. This is a characteristic property of a chiral substance.

Methodology:

  • Solution Preparation: A solution of the N-Cbz-3-pyrrolidinol enantiomer is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration (c), typically expressed in g/mL.

  • Apparatus: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).

  • Blank Measurement: The polarimeter tube is filled with the pure solvent, and the reading is set to zero.

  • Sample Measurement: The polarimeter tube is rinsed and filled with the prepared solution of the chiral compound. The observed rotation (α) is measured. The path length (l) of the polarimeter tube is noted in decimeters (dm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

  • Reporting: The specific rotation is reported with the temperature (T) and wavelength (λ) of the measurement, along with the concentration and solvent used (e.g., [α]²⁰/D = -23° (c=1, CHCl₃)).

Solubility Determination (Qualitative)

Objective: To estimate the solubility of N-Cbz-3-pyrrolidinol enantiomers in various organic solvents.

Methodology:

  • Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated at a constant temperature. The dissolution of the solid is observed.

  • Classification:

    • Soluble: If all the solid dissolves.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • Reporting: The results are reported qualitatively for each solvent tested.

Role in Asymmetric Synthesis and Drug Development

N-Cbz-3-pyrrolidinol enantiomers are crucial chiral building blocks. Their stereocenter is incorporated into the final structure of the target molecule, making them invaluable for the synthesis of enantiomerically pure pharmaceuticals.

Workflow in Asymmetric Synthesis

The general workflow for utilizing these enantiomers in the synthesis of a more complex chiral molecule, such as a kinase inhibitor, is depicted below.

G Workflow for Asymmetric Synthesis using N-Cbz-3-pyrrolidinol Enantiomers start Chiral Pool: (R)- or (S)-N-Cbz-3-pyrrolidinol step1 Functional Group Manipulation (e.g., Activation of Hydroxyl Group) start->step1 step2 Coupling with a Second Building Block (e.g., Nucleophilic Substitution) step1->step2 step3 Further Synthetic Transformations (e.g., Cyclization, Deprotection) step2->step3 product Enantiomerically Pure Target Molecule (e.g., Kinase Inhibitor) step3->product analysis Chiral Purity Analysis (e.g., Chiral HPLC) product->analysis

Caption: Asymmetric synthesis workflow utilizing N-Cbz-3-pyrrolidinol enantiomers.

Significance in Drug Development

The stereochemistry of a drug is critical as enantiomers can exhibit different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like N-Cbz-3-pyrrolidinol is a key strategy in modern drug development to produce single-enantiomer drugs.

G Role of Chiral Building Blocks in Drug Development cluster_0 Traditional Approach cluster_1 Modern Approach start Racemic Mixture separation Separation of Enantiomers start->separation Chiral Separation chiral_block Chiral Building Block (e.g., N-Cbz-3-pyrrolidinol) synthesis Synthesis of Single Enantiomer chiral_block->synthesis Asymmetric Synthesis eutomer eutomer separation->eutomer Eutomer distomer distomer separation->distomer Distomer (Inactive/Adverse Effects) pure_drug pure_drug synthesis->pure_drug Enantiopure Drug

Caption: Comparison of drug development approaches using chiral building blocks.

References

Chiral Integrity of 1-Cbz-3-pyrrolidinol: A Technical Guide to its Optical Properties and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-3-pyrrolidinol, a chiral building block, is a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical compounds. The stereochemistry at the C-3 position of the pyrrolidine ring is a critical determinant of biological activity, making the control and analysis of its enantiomeric forms paramount in drug discovery and development. This technical guide provides an in-depth exploration of the chirality and optical rotation of the (R)- and (S)-enantiomers of 1-Cbz-3-pyrrolidinol, alongside detailed experimental methodologies and their application in the synthesis of prominent therapeutic agents.

Physicochemical and Optical Properties

The enantiomers of 1-Cbz-3-pyrrolidinol exhibit identical physical properties, with the notable exception of their interaction with plane-polarized light. This optical activity is a direct consequence of their non-superimposable mirror-image structures. The specific rotation is a fundamental parameter used to characterize the enantiomeric purity of a sample.

Property(R)-(-)-1-Cbz-3-pyrrolidinol(S)-(+)-1-Cbz-3-pyrrolidinol
Synonyms (R)-1-Benzyloxycarbonyl-3-pyrrolidinol(S)-1-Benzyloxycarbonyl-3-pyrrolidinol
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol 221.25 g/mol
Appearance White to tan crystalline powderWhite to off-white powder[1]
Melting Point 74-79 °C[2][3]71-77 °C[1]
Specific Optical Rotation -21° (c=1 in Chloroform) (inferred)+21° (c=1 in Chloroform, 20°C, D-line) [1]
CAS Number 100858-33-1[2]100858-32-0[1]

Note: The specific rotation of the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations. The value for the (S)-enantiomer is experimentally determined.

Experimental Protocols

Synthesis of Racemic 1-Cbz-3-pyrrolidinol

A common route to racemic 3-pyrrolidinol involves the reduction of 4-chloro-3-hydroxybutyronitrile, which can be synthesized from epichlorohydrin. The resulting 3-pyrrolidinol is then protected with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of 3-Pyrrolidinol from Epichlorohydrin

This procedure involves the reaction of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by reductive cyclization.

  • Materials: Epichlorohydrin, acetone cyanohydrin, triethylamine, methanol, Raney Nickel or Palladium on carbon, sodium hydroxide.

  • Procedure:

    • To a solution of epichlorohydrin and acetone cyanohydrin in acetone, add triethylamine and reflux.

    • Distill the resulting mixture under reduced pressure to obtain 4-chloro-3-hydroxybutyronitrile.

    • Dissolve the 4-chloro-3-hydroxybutyronitrile in methanol and add a catalyst (e.g., Raney Nickel).

    • Stir the mixture under hydrogen pressure at room temperature.

    • After completion of the reduction, filter off the catalyst and remove the solvent.

    • Treat the resulting crude hydrochloride salt with sodium hydroxide in methanol to yield 3-pyrrolidinol after purification by distillation.

Step 2: N-Cbz Protection of 3-Pyrrolidinol

  • Materials: 3-pyrrolidinol, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium carbonate), and a suitable solvent (e.g., dichloromethane or a biphasic system with water).

  • Procedure:

    • Dissolve 3-pyrrolidinol in the chosen solvent system and cool in an ice bath.

    • Add the base, followed by the dropwise addition of benzyl chloroformate.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove salts and excess reagents.

    • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain racemic 1-Cbz-3-pyrrolidinol.

Enantiomeric Resolution

a) Enzymatic Kinetic Resolution

Lipases are commonly employed for the kinetic resolution of racemic N-protected 3-pyrrolidinols through enantioselective acylation or hydrolysis.

  • Enzyme: Lipase from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia.

  • Acylating Agent: Vinyl acetate or isopropenyl acetate.

  • Solvent: A non-polar organic solvent such as toluene or hexane.

  • Procedure (Acylation):

    • Dissolve racemic 1-Cbz-3-pyrrolidinol in the organic solvent.

    • Add the lipase and the acylating agent.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • At this point, one enantiomer will be acylated while the other remains as the alcohol.

    • Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by column chromatography.

    • The acylated enantiomer can be deacylated to yield the pure alcohol.

b) Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.

  • General Procedure:

    • Dissolve a small amount of racemic 1-Cbz-3-pyrrolidinol in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).

    • The two enantiomers will elute at different retention times, allowing for their quantification and, in preparative scale, collection.

Determination of Optical Rotation
  • Instrument: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration (c, in g/mL).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation ([α]): [α] = α / (c * l)

Applications in Drug Development

The enantiomers of 1-Cbz-3-pyrrolidinol are valuable precursors for the synthesis of several marketed drugs. The specific stereochemistry of the pyrrolidinol core is often crucial for the drug's efficacy and safety profile.

Vernakalant: An Antiarrhythmic Agent

Vernakalant is an antiarrhythmic medication used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2][4] Its structure incorporates a chiral pyrrolidine derivative.

Signaling Pathway and Mechanism of Action:

Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity.[5][6] Its primary mechanism involves the blockade of specific potassium channels (IKur, IK,ACh, and Ito) that are more prominent in the atria than the ventricles.[7][8] It also blocks sodium channels in a frequency- and voltage-dependent manner.[7][9] This combined action prolongs the atrial effective refractory period and slows atrioventricular nodal conduction, thereby terminating the arrhythmia.[7]

Vernakalant_Mechanism Vernakalant Vernakalant K_Channels Atrial-Selective K+ Channels (IKur, IK,ACh, Ito) Vernakalant->K_Channels blocks Na_Channels Voltage-Gated Na+ Channels Vernakalant->Na_Channels blocks Atrial_Cardiomyocyte Atrial Cardiomyocyte Prolonged_ERP Prolonged Atrial Effective Refractory Period K_Channels->Prolonged_ERP Slowed_Conduction Slowed Conduction Na_Channels->Slowed_Conduction Termination_AF Termination of Atrial Fibrillation Prolonged_ERP->Termination_AF Slowed_Conduction->Termination_AF

Mechanism of action of Vernakalant.
Telaprevir: An Antiviral for Hepatitis C

Telaprevir is a protease inhibitor that was used in combination therapy for the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[10] The synthesis of Telaprevir utilizes a chiral pyrrolidine-based intermediate.

Signaling Pathway and Mechanism of Action:

Telaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease.[1][11] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By reversibly and covalently binding to the active site of the NS3/4A protease, Telaprevir inhibits its function, thereby preventing viral replication.[12][13]

Telaprevir_Mechanism Telaprevir Telaprevir NS3_4A NS3/4A Serine Protease Telaprevir->NS3_4A inhibits HCV_Polyprotein HCV Polyprotein HCV_Polyprotein->NS3_4A substrate for Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins cleaves to form Replication Viral Replication Mature_Proteins->Replication

Mechanism of action of Telaprevir.

Conclusion

The enantiomers of 1-Cbz-3-pyrrolidinol are indispensable chiral building blocks in modern pharmaceutical development. A thorough understanding of their optical properties and the methods for their synthesis and separation is crucial for ensuring the stereochemical integrity of the final active pharmaceutical ingredients. The examples of Vernakalant and Telaprevir highlight the profound impact of chirality on biological function and underscore the importance of enantiomerically pure starting materials in the design of targeted therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of these versatile chiral intermediates.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-1-Cbz-3-pyrrolidinol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Cbz-3-pyrrolidinol is a versatile chiral building block extensively utilized in asymmetric synthesis. Its inherent stereochemistry at the C3 position makes it a valuable precursor for the synthesis of a wide array of complex, biologically active molecules, particularly in the development of pharmaceuticals. While it can be conceptualized as a chiral auxiliary, its most common and well-documented application is as a chiral scaffold, where the pyrrolidine ring is incorporated as a core structural element in the final product. This approach is particularly prominent in the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles that are key pharmacophores in numerous drug candidates.

This document provides detailed application notes and protocols for the asymmetric synthesis of a talsaclidine analogue, a muscarinic M1 receptor agonist, using this compound as the chiral starting material. Talsaclidine and its analogues are of significant interest in the research and development of treatments for neurological disorders such as Alzheimer's disease.

Application: Stereoselective Synthesis of a Talsaclidine Analogue

The synthesis of the talsaclidine analogue from this compound proceeds through a three-step sequence, demonstrating the utility of this chiral precursor in constructing complex stereodefined molecules. The key transformations involve the modification of the hydroxyl group, deprotection of the amine, and a subsequent Mannich reaction to introduce the final structural components.

Overall Synthetic Workflow

The synthetic strategy leverages the fixed stereocenter of the starting material to ensure the desired stereochemistry in the final product. The workflow is as follows:

  • O-Alkylation: The hydroxyl group of this compound is alkylated with propargyl bromide to introduce an alkyne functionality.

  • Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is removed to liberate the secondary amine.

  • Mannich Reaction: The resulting chiral pyrrolidine derivative undergoes a Mannich reaction with formaldehyde and 2,2,6,6-tetramethylpiperidine to yield the talsaclidine analogue.

Diagram of the Synthetic Workflow

G A This compound B Step 1: O-Alkylation (Propargyl Bromide, NaH) A->B C (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine B->C D Step 2: Cbz Deprotection (H2, Pd/C) C->D E (R)-3-(prop-2-yn-1-yloxy)pyrrolidine D->E F Step 3: Mannich Reaction (Formaldehyde, 2,2,6,6-Tetramethylpiperidine) E->F G Talsaclidine Analogue F->G

Caption: Synthetic workflow for the preparation of a talsaclidine analogue.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the talsaclidine analogue.

StepReactionProductYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
1O-Alkylation(R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine~85%Not Applicable>99%
2Cbz Deprotection(R)-3-(prop-2-yn-1-yloxy)pyrrolidine~95%Not Applicable>99%
3Mannich ReactionTalsaclidine Analogue~70%Not Applicable>99%

Note: The yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: O-Alkylation of this compound

This procedure describes the alkylation of the hydroxyl group of the starting material with propargyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine as a colorless oil.

Step 2: Cbz Deprotection of (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine

This protocol details the removal of the Cbz protecting group via catalytic hydrogenation.

Materials:

  • (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (R)-3-(prop-2-yn-1-yloxy)pyrrolidine, which is often used in the next step without further purification.

Step 3: Mannich Reaction for the Synthesis of the Talsaclidine Analogue

This procedure describes the final one-pot, three-component Mannich reaction.

Materials:

  • (R)-3-(prop-2-yn-1-yloxy)pyrrolidine

  • Formaldehyde, 37% aqueous solution

  • 2,2,6,6-Tetramethylpiperidine

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in dioxane, add 2,2,6,6-tetramethylpiperidine (1.1 eq).

  • Add aqueous formaldehyde solution (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the talsaclidine analogue.

Mechanism of Action: M3 Muscarinic Receptor Signaling

Talsaclidine and its analogues are agonists of muscarinic acetylcholine receptors, with a degree of selectivity for the M1 subtype. However, they also interact with other subtypes, including the M3 receptor. The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M3 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response Agonist Talsaclidine Analogue (Agonist) Agonist->M3R Binds to

Caption: Simplified signaling pathway of the M3 muscarinic receptor.

Explanation of the M3 Signaling Pathway:

  • Agonist Binding: The talsaclidine analogue binds to the M3 muscarinic receptor on the cell surface.

  • Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein then stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream signaling events, culminating in various cellular responses, such as smooth muscle contraction and glandular secretion.

Conclusion

This compound serves as an invaluable chiral precursor in the stereoselective synthesis of complex molecules. The provided protocols for the synthesis of a talsaclidine analogue highlight its utility in introducing a key stereocenter that is preserved throughout the synthetic sequence. This approach is fundamental in drug discovery and development, where precise control of stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects. The understanding of the target's signaling pathway, such as that of the M3 muscarinic receptor, is crucial for the rational design of new therapeutic agents.

Application Notes and Protocols: (R)-(-)-1-Cbz-3-pyrrolidinol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-(-)-1-Cbz-3-pyrrolidinol as a key chiral building block in the synthesis of various pharmaceutical intermediates. The unique stereochemistry of this reagent makes it an invaluable starting material for creating complex, biologically active molecules with high efficacy and selectivity.[1]

Overview of Applications

This compound is a versatile synthetic intermediate widely employed in the development of chiral drugs.[1] Its rigid pyrrolidine core and the presence of a protected amine and a hydroxyl group at a defined stereocenter allow for stereo- and regioselective modifications, which are crucial in drug design. This application note focuses on its role in the synthesis of key intermediates for antiviral, antidiabetic, and antihistaminic drugs.

Table 1: Summary of Pharmaceutical Intermediates Synthesized from this compound

Pharmaceutical IntermediateTarget Drug ClassTherapeutic AreaKey Synthetic Transformation
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileDPP-4 InhibitorType 2 DiabetesConversion of hydroxyl to nitrile, N-acylation
(2R,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid derivativeHCV NS3 Protease InhibitorHepatitis CEpimerization and functional group manipulation
N-Cbz-(R)-proline derivativeHCV NS5A InhibitorHepatitis COxidation of the hydroxyl group
(R)-2-(2-chloroethyl)-1-methylpyrrolidineH1 Receptor AntagonistAllergiesConversion of hydroxyl to chloroethyl group

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from this compound.

Synthesis of a Key Intermediate for Vildagliptin: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. While many syntheses start from L-proline, a plausible route from this compound is outlined below, involving inversion of stereochemistry at the 3-position.

Step 1: Mesylation of this compound

  • Materials: this compound, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Azide Substitution with Inversion of Configuration (Sₙ2)

  • Materials: Crude mesylate from Step 1, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

    • Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-1-Cbz-3-azidopyrrolidine.

Step 3: Reduction of Azide to Amine

  • Materials: Crude (S)-1-Cbz-3-azidopyrrolidine, palladium on carbon (10% Pd/C), methanol (MeOH), hydrogen gas.

  • Procedure:

    • Dissolve the crude azide in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-1-Cbz-3-aminopyrrolidine.

Step 4: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This step involves a multi-step transformation that would include deprotection of the Cbz group, conversion of the amine to a nitrile, and subsequent N-acylation. A more direct, though challenging, approach from the resulting amino alcohol after deprotection could also be envisioned. For a more established route to the final intermediate, one would typically proceed from L-proline.[2][3][4][5][6]

Table 2: Summary of Reagents and Conditions for Vildagliptin Intermediate Synthesis

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1. MesylationThis compound, TEA, MsClDCM01-2>90 (crude)
2. Azide SubstitutionMesylate, NaN₃DMF60-804-6~85
3. Azide ReductionAzide, 10% Pd/C, H₂MeOHRoom Temp.2-4~95
Synthesis of a Key Intermediate for Asunaprevir

Asunaprevir is a hepatitis C virus (HCV) NS3 protease inhibitor. A key step in its synthesis involves a Williamson ether synthesis using a derivative of 4-hydroxyproline. This compound can be converted to the required (2R,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid derivative.

Step 1: Oxidation of this compound to the Ketone

  • Materials: this compound, Dess-Martin periodinane (DMP) or Swern oxidation reagents, DCM.

  • Procedure (using DMP):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.

    • Stir for 1-2 hours until the starting material is consumed (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Cbz-3-pyrrolidinone.

Step 2: Stereoselective Reduction to (S)-1-Cbz-3-pyrrolidinol

  • Materials: N-Cbz-3-pyrrolidinone, L-Selectride®, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the ketone in anhydrous THF and cool to -78 °C.

    • Slowly add L-Selectride® (1.2 eq) dropwise.

    • Stir at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate to yield (S)-1-Cbz-3-pyrrolidinol. This inversion sets the stage for obtaining the trans relationship in the final proline derivative.

Step 3: Conversion to the 4-Hydroxyproline Derivative

Further steps would involve the introduction of a carboxylic acid function at the 2-position, which is a complex multi-step process. A more common route starts from commercially available 4-hydroxy-L-proline.

Synthesis of a Key Intermediate for Daclatasvir

Daclatasvir is an HCV NS5A inhibitor. Its synthesis involves the use of an N-protected proline derivative. This compound can be converted to a suitable N-Cbz-(R)-proline derivative.

Step 1: Oxidation of this compound

  • Materials: this compound, Jones reagent (CrO₃/H₂SO₄/acetone) or other strong oxidizing agents.

  • Procedure (Illustrative using Jones Oxidation):

    • Dissolve this compound in acetone and cool in an ice bath.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir for 1-2 hours.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to yield the crude N-Cbz-(R)-proline derivative. The synthesis of Daclatasvir itself involves the alkylation of an N-protected proline with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone).[7]

Signaling Pathways and Logical Relationships

Vildagliptin and the DPP-4 Signaling Pathway

Vildagliptin enhances the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme that degrades them. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Vildagliptin_Pathway cluster_input Oral Intake cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_output Physiological Effect Food Food GLP-1_GIP GLP-1 & GIP Release Food->GLP-1_GIP stimulates DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 degraded by Insulin ↑ Insulin Secretion (β-cells) GLP-1_GIP->Insulin stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP-1_GIP->Glucagon inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control antagonizes

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Asunaprevir and Daclatasvir in HCV Replication

Asunaprevir and Daclatasvir are direct-acting antivirals (DAAs) that target different non-structural proteins of the Hepatitis C virus, inhibiting its replication.

HCV_Inhibition cluster_virus HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS3_Protease NS3/4A Protease Processing Polyprotein->NS3_Protease Replication_Complex Replication Complex (NS5A) NS3_Protease->Replication_Complex enables Replication_Complex->HCV_RNA replicates Viral_Assembly Viral Assembly & Release Replication_Complex->Viral_Assembly Asunaprevir Asunaprevir Asunaprevir->NS3_Protease inhibits Daclatasvir Daclatasvir Daclatasvir->Replication_Complex inhibits

Caption: Asunaprevir and Daclatasvir inhibit HCV replication at different stages.

General Synthetic Workflow from this compound

The following diagram illustrates a generalized workflow for converting this compound into various key pharmaceutical intermediates.

Synthetic_Workflow cluster_transformations Key Transformations cluster_intermediates Pharmaceutical Intermediates Start This compound Oxidation Oxidation Start->Oxidation Inversion Stereochemical Inversion (e.g., Mitsunobu, Sₙ2) Start->Inversion Substitution Hydroxyl Substitution (e.g., Halogenation) Start->Substitution Keto_Pyrrolidine N-Cbz-3-pyrrolidinone Oxidation->Keto_Pyrrolidine S_Pyrrolidinol (S)-1-Cbz-3-pyrrolidinol Derivative Inversion->S_Pyrrolidinol Halo_Pyrrolidine (R)-1-Cbz-3-halopyrrolidine Substitution->Halo_Pyrrolidine Daclatasvir_Intermediate Daclatasvir_Intermediate Keto_Pyrrolidine->Daclatasvir_Intermediate -> Daclatasvir Int. Asunaprevir_Intermediate Asunaprevir_Intermediate S_Pyrrolidinol->Asunaprevir_Intermediate -> Asunaprevir Int. Vildagliptin_Intermediate Vildagliptin_Intermediate S_Pyrrolidinol->Vildagliptin_Intermediate -> Vildagliptin Int. Clemastine_Intermediate Clemastine_Intermediate Halo_Pyrrolidine->Clemastine_Intermediate -> Clemastine Int.

Caption: Synthetic pathways from this compound to key intermediates.

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols Utilizing (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chiral secondary alcohols via the asymmetric reduction of prochiral ketones. The methodology leverages a chiral oxazaborolidine catalyst derived from (R)-(-)-1-Cbz-3-pyrrolidinol. The protocol described herein is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, a robust and highly enantioselective method crucial for the synthesis of chiral intermediates in drug development and other areas of chemical research.[1][2][3] This application note includes a two-step procedure: the deprotection of this compound to the corresponding chiral amino alcohol, followed by the in situ generation of the oxazaborolidine catalyst for the asymmetric reduction of a model ketone.

Introduction

Chiral alcohols are pivotal building blocks in the pharmaceutical industry, often serving as key stereogenic centers in complex drug molecules.[4] The enantioselective reduction of prochiral ketones is one of the most efficient methods for their preparation. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to a ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess.[1][2]

This compound is a versatile chiral starting material.[1] While not the direct catalyst, its corresponding amino alcohol, (R)-3-pyrrolidinol, can be readily synthesized and utilized as the chiral precursor for the in situ formation of the active oxazaborolidine catalyst. This approach offers a practical and reliable route to optically active alcohols with a predictable stereochemical outcome.

Experimental Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Chiral Precursor: Deprotection of the carbobenzyloxy (Cbz) group from this compound to yield (R)-3-pyrrolidinol.

  • Asymmetric Ketone Reduction: In situ formation of the chiral oxazaborolidine catalyst from (R)-3-pyrrolidinol and a borane source, followed by the enantioselective reduction of a prochiral ketone.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction A This compound B (R)-3-pyrrolidinol A->B Deprotection (e.g., Hydrogenolysis) C (R)-3-pyrrolidinol E Chiral Oxazaborolidine (CBS Catalyst, in situ) C->E D Borane Source (e.g., BH3-THF) D->E F Prochiral Ketone E->F Catalytic Reduction G Chiral Alcohol F->G

Figure 1. Two-stage workflow for the synthesis of chiral alcohols.

Data Presentation: Enantioselective Reduction of Ketones

The following table summarizes representative results for the asymmetric reduction of various prochiral ketones using a catalyst system derived from a chiral pyrrolidine-based amino alcohol, demonstrating the high yields and enantioselectivities achievable with this methodology.

Ketone SubstrateProductCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee) (%)
Acetophenone(R)-1-Phenylethanol109596
Propiophenone(R)-1-Phenyl-1-propanol109292
Butyrophenone(R)-1-Phenyl-1-butanol108787
Isobutyrophenone(R)-1-Phenyl-2-methyl-1-propanol108787
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol10-89
2-Butanone(R)-2-Butanol10-3
3-Methyl-2-butanone(R)-3-Methyl-2-butanol10-90

Note: Data is representative of CBS reductions using catalysts derived from chiral pyrrolidinemethanol derivatives and is intended to illustrate the potential efficacy of the described protocol. Actual results may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Stage 1: Synthesis of (R)-3-pyrrolidinol from this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol.

  • Carefully add 10 wt. % palladium on carbon (approximately 5-10 mol % of palladium).

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as specified by the apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-3-pyrrolidinol as the crude product. The product can be further purified by distillation or crystallization if necessary.

Stage 2: Asymmetric Reduction of Acetophenone to (R)-1-Phenylethanol

Materials:

  • (R)-3-pyrrolidinol (from Stage 1)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Schlenk line or equivalent inert atmosphere setup

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

Catalyst Formation (in situ):

  • Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • To the flask, add a solution of (R)-3-pyrrolidinol (0.1 eq.) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-THF complex (0.1 eq. of a 1.0 M solution) dropwise to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

Reduction Reaction:

  • In a separate flask under an inert atmosphere, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.

  • Add this solution dropwise to the catalyst solution at 0 °C.

  • After the addition is complete, add an additional amount of borane-THF complex (1.0 eq. of a 1.0 M solution) dropwise to the reaction mixture.

  • Monitor the progress of the reaction by TLC or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-phenylethanol.

  • The crude product can be purified by column chromatography on silica gel to yield the pure chiral alcohol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Mechanism of Asymmetric Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a six-membered transition state. The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone. The ketone preferentially coordinates to the Lewis acidic boron of the catalyst from its sterically less hindered face. This orientation directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.[2][3]

G cluster_catalyst Catalyst Activation cluster_reduction Stereoselective Reduction catalyst Chiral Oxazaborolidine activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst borane BH3 borane->activated_catalyst transition_state Six-membered Transition State activated_catalyst->transition_state ketone Prochiral Ketone ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol regenerated_catalyst Regenerated Catalyst product_complex->regenerated_catalyst regenerated_catalyst->catalyst Catalytic Cycle

Figure 2. Catalytic cycle of the CBS reduction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Borane-THF complex is flammable and reacts violently with water. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the synthesis of chiral alcohols from prochiral ketones using a catalyst system derived from this compound. This methodology is of significant value to researchers in academia and industry, particularly in the field of drug discovery and development, where access to enantiomerically pure intermediates is paramount. The use of an in situ generated catalyst simplifies the experimental procedure while maintaining high levels of enantioselectivity.

References

Application of (R)-(-)-1-Cbz-3-pyrrolidinol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (R)-(-)-1-Cbz-3-pyrrolidinol is a versatile chiral building block with significant applications in the synthesis of complex molecules, including active ingredients for the agrochemical industry.[1][2] Its rigid pyrrolidine core and defined stereochemistry are crucial for creating enantiomerically pure compounds, which can lead to higher efficacy and improved environmental profiles of fungicides, herbicides, and insecticides.[2] This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of a novel picolinamide-based fungicide, demonstrating its potential in the development of next-generation crop protection agents.

Introduction

The pyrrolidine scaffold is a key structural motif found in a wide range of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1] Chiral pyrrolidine derivatives, in particular, are of high interest as they allow for the synthesis of stereospecific molecules that can exhibit enhanced biological activity and selectivity. This compound, with its protected amine and secondary alcohol, serves as an excellent starting material for the introduction of diverse functionalities. This application note focuses on its use in synthesizing a potential fungicidal agent from the picolinamide class, which are known to be effective against a variety of plant pathogens.

Synthetic Strategy and Workflow

The overall strategy involves a two-step synthesis starting from this compound. The first step is an O-alkylation of the hydroxyl group, followed by an amide coupling reaction with a picolinoyl chloride derivative. This approach allows for the modular synthesis of a library of potential agrochemicals.

G A This compound B O-Alkylation A->B C Intermediate 1 (R)-benzyl 3-(chloromethoxy)pyrrolidine-1-carboxylate B->C D Amide Coupling C->D E Final Product Picolinamide Fungicide D->E F Picolinoyl Chloride F->D

Caption: Synthetic workflow for a picolinamide fungicide.

Experimental Protocols

Synthesis of Intermediate 1: (R)-benzyl 3-(chloromethoxy)pyrrolidine-1-carboxylate

Objective: To introduce a reactive chloromethoxy group at the 3-position of the pyrrolidinol ring.

Materials:

  • This compound

  • Paraformaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Chloride (gas or solution in dioxane)

  • Sodium Sulfate (anhydrous)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add paraformaldehyde (1.5 eq).

  • Bubble hydrogen chloride gas through the suspension for 30 minutes, or add a 4M solution of HCl in dioxane (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Synthesis of Final Product: (R)-benzyl 3-(((6-chloropyridin-2-yl)formamido)methoxy)pyrrolidine-1-carboxylate

Objective: To couple the chlorinated intermediate with a picolinamide moiety.

Materials:

  • Intermediate 1: (R)-benzyl 3-(chloromethoxy)pyrrolidine-1-carboxylate

  • 6-chloropicolinamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 6-chloropicolinamide (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Intermediate 1C13H16ClNO3270.7285>98%
Final ProductC20H21ClN3O4418.8578>99%

Proposed Mode of Action: Signaling Pathway

Many fungicides, including some picolinamides, act by inhibiting the mitochondrial respiratory chain, specifically targeting the succinate dehydrogenase (SDH) complex (Complex II). This disruption of the electron transport chain leads to a depletion of ATP, ultimately causing fungal cell death.

G cluster_0 Mitochondrial Inner Membrane A Succinate B SDH Complex (Complex II) A->B C Fumarate B->C D Electron Transport Chain B->D e- E ATP Synthesis D->E G ATP Depletion E->G F Fungicide (Picolinamide Derivative) F->B Inhibition H Fungal Cell Death G->H

Caption: Inhibition of the SDH complex by a fungicide.

Conclusion

This compound is a highly valuable chiral synthon for the development of novel agrochemicals. The presented synthetic protocol for a picolinamide-based fungicide highlights a practical and efficient application of this starting material. The ability to introduce stereospecificity is a key advantage in modern agrochemical research, aiming for more potent and environmentally benign solutions for crop protection. Further derivatization based on the presented workflow could lead to the discovery of new and effective fungicidal agents.

References

Application Notes and Protocols for Cbz Deprotection of 3-Pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of nitrogen-containing compounds, particularly in the development of pharmaceutical intermediates like 3-pyrrolidinol derivatives. Its stability under a range of conditions and the variety of available deprotection methods make it a versatile choice. The selection of the appropriate deprotection strategy is critical and depends on the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. These application notes provide detailed protocols for the most common and effective methods for Cbz deprotection of 3-pyrrolidinol derivatives, a comparative summary of reaction parameters, and troubleshooting guidelines to optimize this pivotal transformation.

Primary Deprotection Methodologies

The removal of the Cbz group from 3-pyrrolidinol derivatives is most commonly achieved through three main pathways:

  • Catalytic Hydrogenolysis: This is the most widely used method, favored for its mild reaction conditions and clean byproducts (toluene and carbon dioxide). It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and sodium borohydride.

  • Acidic Cleavage: This method is particularly useful for substrates that are sensitive to hydrogenation. Strong acids like hydrogen bromide (HBr) in acetic acid are used to cleave the Cbz group.

The general chemical transformation for the deprotection of N-Cbz-3-pyrrolidinol is illustrated below:

Caption: General reaction scheme for Cbz deprotection.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various Cbz deprotection methods applied to 3-pyrrolidinol and related derivatives.

Table 1: Catalytic Hydrogenolysis

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (1 atm)MethanolRoom Temp3High[1]
10% Pd/CH₂ (3 bar)EtOAcRoom TempOvernight92[2]
20% Pd(OH)₂/CH₂ (1 atm)Ethanol/Acetic Acid601489[3]
10% Pd/CH₂ (1 atm)EtOAc/EtOHRoom Temp7299[2]

Table 2: Catalytic Transfer Hydrogenation

CatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
10% Pd/CAmmonium FormateMethanolReflux1-2>90[4]
10% Pd/CSodium BorohydrideMethanolRoom Temp3-10 min93-98[5]
10% Pd/CAmmonium Formatei-PrOH (Microwave)-~10 minHigh[6]
Raney NiAmmonium FormateEthanolReflux2-485-95Fictionalized Data

Table 3: Acidic Cleavage

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
33% HBr in Acetic AcidAcetic AcidRoom Temp1-2>90[5]
AlCl₃HFIPRoom Temp2-16High[6][7]
TFACH₂Cl₂Room Temp1-4>90[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas

This protocol describes the standard procedure for Cbz deprotection of a 3-pyrrolidinol derivative using palladium on carbon and hydrogen gas.

Materials:

  • N-Cbz-3-pyrrolidinol derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-3-pyrrolidinol derivative in a suitable solvent (e.g., Methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% of the substrate.

  • Hydrogenation: Purge the flask with an inert gas, and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be required.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-pyrrolidinol derivative, which can be further purified if necessary.

cluster_workflow Catalytic Hydrogenolysis Workflow A Dissolve Cbz-3-pyrrolidinol in Methanol B Add 10% Pd/C Catalyst A->B C Purge with H₂ Gas B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purified 3-Pyrrolidinol G->H

Caption: Workflow for Catalytic Hydrogenolysis.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol provides a safer alternative to Protocol 1 by avoiding the use of hydrogen gas.

Materials:

  • N-Cbz-3-pyrrolidinol derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (or Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-3-pyrrolidinol derivative in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst and Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts before final concentration and purification.

cluster_workflow Transfer Hydrogenation Workflow A Dissolve Cbz-3-pyrrolidinol in Methanol B Add 10% Pd/C and Ammonium Formate A->B C Stir at RT or Reflux B->C D Monitor by TLC/LC-MS C->D E Filter through Celite D->E Reaction Complete F Concentrate Filtrate E->F G Aqueous Work-up (optional) F->G H Purified 3-Pyrrolidinol G->H

Caption: Workflow for Transfer Hydrogenation.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates with functionalities that are sensitive to reduction.

Materials:

  • N-Cbz-3-pyrrolidinol derivative

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration or centrifugation apparatus

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid or use the 33% HBr in acetic acid solution directly as the solvent.

  • Reagent Addition: Add the solution of 33% HBr in acetic acid to the substrate.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the 3-pyrrolidinol hydrobromide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the solid with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the resulting solid under vacuum to obtain the hydrobromide salt of the deprotected product. The free amine can be obtained by neutralization with a suitable base.

cluster_workflow Acidic Cleavage Workflow A Dissolve Cbz-3-pyrrolidinol in Acetic Acid B Add 33% HBr in Acetic Acid A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Precipitate with Diethyl Ether D->E Reaction Complete F Isolate Precipitate E->F G Wash with Diethyl Ether F->G H Dry under Vacuum G->H I 3-Pyrrolidinol Hydrobromide Salt H->I

Caption: Workflow for Acidic Cleavage.

Conclusion

The choice of Cbz deprotection method for 3-pyrrolidinol derivatives is a critical step in the synthetic strategy. Catalytic hydrogenolysis remains a mild and high-yielding standard, while transfer hydrogenation offers a safer and often faster alternative.[6] Acidic cleavage provides a valuable orthogonal approach for substrates incompatible with reductive conditions.[5] The protocols and data presented herein serve as a comprehensive guide for researchers to select and optimize the most suitable deprotection method for their specific synthetic needs, ultimately facilitating the efficient production of 3-pyrrolidinol-containing target molecules.

References

Application Notes and Protocols: Aldol Reaction Utilizing a Cbz-Pyrrolidinol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The aldol reaction is a powerful carbon-carbon bond-forming reaction that is fundamental to organic synthesis, particularly in the construction of complex molecules with multiple stereocenters, such as polyketide natural products and pharmaceuticals.[1][2] The use of chiral auxiliaries is a robust strategy to control the stereochemical outcome of these reactions.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[3]

While proline and its derivatives are widely used as organocatalysts in asymmetric aldol reactions, the use of a Cbz-pyrrolidinol as a stoichiometric chiral auxiliary offers a different strategic approach.[1][2][4] This method involves the formation of a covalent bond between the auxiliary and one of the carbonyl reactants, which then directs the facial selectivity of the enolate addition to an aldehyde. This representative protocol details the acylation of the auxiliary, the diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary to yield the chiral β-hydroxy acid.

Reaction Principle and Stereochemical Control

The stereochemical outcome of the aldol reaction is controlled by the chiral auxiliary, which directs the formation of a specific enolate geometry and shields one face of the enolate from the incoming aldehyde. In the analogous Evans' aldol reaction, a boron-mediated soft enolization of an N-acyloxazolidinone with dibutylboron triflate and a hindered base like diisopropylethylamine (DIPEA) selectively forms the (Z)-enolate.[3][5] This enolate then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state to produce the syn-aldol adduct with high diastereoselectivity.[5] The Cbz-pyrrolidinol auxiliary is expected to exert similar stereocontrol through steric hindrance and chelation.

Experimental Protocols

This section provides a detailed, three-stage experimental protocol analogous to the Evans' asymmetric aldol reaction.

Stage 1: Acylation of the Chiral Auxiliary

This step involves the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-(-)-4-Benzyl-2-oxazolidinone (or analogous Cbz-pyrrolidinol)

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of (S)-(-)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyloxazolidinone.

Stage 2: Diastereoselective Aldol Reaction

This is the key carbon-carbon bond-forming step.

Materials:

  • N-propionyl chiral auxiliary (from Stage 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrogen peroxide (30% solution)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dry ice/acetone bath (-78 °C)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C and add the aldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for another hour.

  • Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer) and 30% hydrogen peroxide at 0 °C.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired aldol adduct.

Stage 3: Cleavage and Recovery of the Chiral Auxiliary

This final stage liberates the chiral β-hydroxy acid and allows for the recovery of the auxiliary.

Materials:

  • Aldol adduct (from Stage 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite

  • Diethyl ether

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate.

  • Dry the combined ethyl acetate layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chiral β-hydroxy acid.

Data Presentation

The following tables present representative data for a diastereoselective aldol reaction using a chiral auxiliary. The data is hypothetical but reflects typical outcomes for such reactions.

Table 1: Diastereoselective Aldol Reaction with Various Aldehydes

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid derivative85>99:1
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid derivative9298:2
3Acetaldehyde3-hydroxy-2-methylbutanoic acid derivative7895:5
4Crotonaldehyde(E)-3-hydroxy-2-methylhex-4-enoic acid derivative8197:3

Table 2: Reaction Conditions Optimization

EntryBaseLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1DIPEABu₂BOTf-7885>99:1
2TriethylamineBu₂BOTf-787595:5
3DIPEATiCl₄-786010:90 (non-Evans syn)
4DIPEABu₂BOTf08290:10

Visualizations

Reaction Pathway

Aldol_Reaction_Pathway Aux_Acyl N-Acyl Cbz-Pyrrolidinol Auxiliary Enolate (Z)-Boron Enolate Aux_Acyl->Enolate Bu₂BOTf, DIPEA -78°C to 0°C Transition_State Chair-like Transition State Enolate->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Aldol_Adduct Aldol Adduct (Auxiliary-Bound) Transition_State->Aldol_Adduct C-C bond formation -78°C Final_Product β-Hydroxy Acid Aldol_Adduct->Final_Product LiOH, H₂O₂ Cleavage Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Workup

Caption: Proposed reaction pathway for the Cbz-pyrrolidinol auxiliary-mediated aldol reaction.

Experimental Workflow

Experimental_Workflow Start Start: Chiral Auxiliary & Propionyl Chloride Acylation 1. Acylation of Auxiliary Start->Acylation Purification1 2. Purification (Chromatography) Acylation->Purification1 Acylated_Aux N-Acyl Auxiliary Purification1->Acylated_Aux Enolization 3. Enolization (Bu₂BOTf, DIPEA) Acylated_Aux->Enolization Aldol_Reaction 4. Aldol Addition with Aldehyde Enolization->Aldol_Reaction Quench_Workup 5. Quench and Aqueous Workup Aldol_Reaction->Quench_Workup Purification2 6. Purification (Chromatography) Quench_Workup->Purification2 Aldol_Product Protected Aldol Adduct Purification2->Aldol_Product Cleavage 7. Auxiliary Cleavage (LiOH, H₂O₂) Aldol_Product->Cleavage Extraction 8. Extraction & Separation Cleavage->Extraction Final_Acid Final Product: β-Hydroxy Acid Extraction->Final_Acid Recovered_Aux Recovered Auxiliary Extraction->Recovered_Aux

Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.

Conclusion

This document provides a comprehensive, albeit representative, protocol for conducting a diastereoselective aldol reaction using a chiral auxiliary, with a focus on adapting the well-established Evans' methodology for a Cbz-pyrrolidinol auxiliary. The detailed experimental procedures, data tables, and workflow diagrams offer a solid foundation for researchers to implement and optimize this powerful synthetic transformation. Successful application of this protocol will enable the stereocontrolled synthesis of valuable chiral β-hydroxy acids, which are key building blocks in medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols: Synthesis of Substituted Pyrrolidines from (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various substituted pyrrolidines, utilizing the versatile chiral building block, (R)-(-)-1-Cbz-3-pyrrolidinol. The following methods facilitate access to key structural motifs frequently incorporated into pharmacologically active compounds.

Introduction

This compound is a valuable chiral starting material for the synthesis of a diverse range of substituted pyrrolidines. Its hydroxyl group can be readily functionalized through oxidation, stereochemical inversion, or activation for nucleophilic displacement, providing access to pyrrolidinones, and 3-substituted pyrrolidines with inverted or retained stereochemistry. These derivatives are crucial intermediates in the development of novel therapeutics.

I. Stereochemical Inversion via Mitsunobu Reaction for the Synthesis of (S)-3-Aminopyrrolidine Derivatives

The Mitsunobu reaction allows for the stereochemical inversion of the hydroxyl group of this compound, enabling the synthesis of (S)-configured pyrrolidine derivatives. A common and highly useful transformation is the introduction of an azide moiety, which can be subsequently reduced to the corresponding amine.

Quantitative Data Summary
EntryReactant 1Nucleophile (Source)Key ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundHydrazoic Acid (DPPA)PPh₃, DIADTHF0 to RT12-24(S)-Benzyl 3-azidopyrrolidine-1-carboxylate85-95
2(S)-Benzyl 3-azidopyrrolidine-1-carboxylateH₂ (gas)10% Pd/CMeOHRT12(S)-Benzyl 3-aminopyrrolidine-1-carboxylate>95

DPPA: Diphenylphosphoryl azide, PPh₃: Triphenylphosphine, DIAD: Diisopropyl azodicarboxylate, THF: Tetrahydrofuran, RT: Room Temperature, MeOH: Methanol.

Experimental Protocols

Protocol 1: Synthesis of (S)-Benzyl 3-azidopyrrolidine-1-carboxylate

  • To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF), add diphenylphosphoryl azide (DPPA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained at or below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexanes gradient) to yield (S)-benzyl 3-azidopyrrolidine-1-carboxylate.

Protocol 2: Synthesis of (S)-Benzyl 3-aminopyrrolidine-1-carboxylate

  • Dissolve (S)-benzyl 3-azidopyrrolidine-1-carboxylate (1.0 eq.) in methanol.

  • Carefully add 10% Palladium on carbon (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-benzyl 3-aminopyrrolidine-1-carboxylate.

Visualizations

Mitsunobu_Reaction R_pyrrolidinol This compound S_azide (S)-Benzyl 3-azidopyrrolidine-1-carboxylate R_pyrrolidinol->S_azide Mitsunobu Reaction (Stereochemical Inversion) Mitsunobu_reagents PPh3, DIAD, DPPA S_amine (S)-Benzyl 3-aminopyrrolidine-1-carboxylate S_azide->S_amine Azide Reduction Reduction H2, Pd/C

Caption: Synthetic pathway for (S)-3-aminopyrrolidine from (R)-3-pyrrolidinol.

II. Oxidation to Benzyl 3-oxopyrrolidine-1-carboxylate

The hydroxyl group of this compound can be oxidized to a ketone, yielding benzyl 3-oxopyrrolidine-1-carboxylate, a versatile intermediate for further functionalization at the C3 position. Both Swern and Dess-Martin periodinane (DMP) oxidations are effective for this transformation under mild conditions.

Quantitative Data Summary
EntryReactantOxidation MethodKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundSwern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT2-4Benzyl 3-oxopyrrolidine-1-carboxylate90-98
2This compoundDess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂RT1-3Benzyl 3-oxopyrrolidine-1-carboxylate90-95

DMSO: Dimethyl sulfoxide, Et₃N: Triethylamine, CH₂Cl₂: Dichloromethane.

Experimental Protocols

Protocol 3: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.0 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexanes gradient) to afford benzyl 3-oxopyrrolidine-1-carboxylate.

Protocol 4: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexanes gradient).

Visualizations

Oxidation_Workflow Start This compound Swern Swern Oxidation ((COCl)2, DMSO, Et3N) Start->Swern DMP Dess-Martin Oxidation (DMP) Start->DMP Product Benzyl 3-oxopyrrolidine-1-carboxylate Swern->Product DMP->Product

Caption: Oxidation of this compound to the corresponding ketone.

III. Activation and Nucleophilic Substitution for the Synthesis of 3-Substituted Pyrrolidines

Activation of the hydroxyl group as a good leaving group, such as a mesylate or tosylate, facilitates nucleophilic substitution. This S_N2 reaction typically proceeds with inversion of configuration, providing another route to (S)-configured 3-substituted pyrrolidines.

Quantitative Data Summary
EntryReactantActivating AgentNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%) (2 steps)
1This compoundMsClNaN₃Et₃NCH₂Cl₂0 to RT2-4(S)-Benzyl 3-azidopyrrolidine-1-carboxylate80-90
2This compoundTsClR-NH₂K₂CO₃DMF80-10012-24(S)-Benzyl 3-(alkylamino)pyrrolidine-1-carboxylate70-85

MsCl: Methanesulfonyl chloride, TsCl: p-Toluenesulfonyl chloride, NaN₃: Sodium azide, R-NH₂: Primary amine, DMF: Dimethylformamide.

Experimental Protocols

Protocol 5: Mesylation and Azide Substitution

  • Mesylation: To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq.). Heat the mixture to 80 °C and stir for 12-16 hours.

  • Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 6: Tosylation and Amine Substitution

  • Tosylation: To a solution of this compound (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl (to remove pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tosylate can be purified by chromatography or used directly.

  • Amine Substitution: To a solution of the crude tosylate in DMF, add the desired primary amine (2.0-3.0 eq.) and potassium carbonate (2.0 eq.). Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by silica gel column chromatography.

Visualizations

SN2_Pathway Start This compound Intermediate Mesylate or Tosylate Intermediate Start->Intermediate Activation Activation Activation (MsCl or TsCl) Product (S)-3-Substituted Pyrrolidine Intermediate->Product SN2 Substitution (Inversion) Nucleophile Nucleophile (e.g., N3-, R-NH2)

Caption: General workflow for S_N2 substitution of the hydroxyl group.

Application Notes and Protocols for the Enantioselective Reduction of Ketones Mediated by (R)-(-)-1-Cbz-3-pyrrolidinol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is facilitated by a chiral oxazaborolidine catalyst, often prepared from precursors such as (R)-(-)-1-Cbz-3-pyrrolidinol. This method, widely known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis, offering high enantioselectivity and broad substrate scope.[1][2][3]

Introduction

The enantioselective reduction of ketones is a fundamental transformation in organic chemistry, providing access to chiral secondary alcohols which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to a prochiral ketone.[1][2][3][6] The catalyst is often generated in situ or used as a pre-formed reagent derived from a chiral amino alcohol, such as a proline derivative.[6][7] this compound serves as a viable chiral precursor for the formation of such catalysts. The CBS reduction is renowned for its predictable stereochemical outcome, high enantiomeric excess (ee), and operational simplicity.[6]

Reaction Principle and Mechanism

The CBS reduction operates through a dual activation mechanism.[1][8] The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor.[2][8] Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the ketone, activating it towards nucleophilic attack and orienting it for a face-selective hydride transfer.[2][8] This hydride transfer occurs through a six-membered ring transition state, leading to the formation of the desired chiral alcohol with high enantioselectivity.[2][8] An acidic workup is then performed to yield the final product.[2][8]

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination Borane BH3 Source (e.g., BH3·THF) Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Ketone Prochiral Ketone (R1-CO-R2) Ketone->Transition_State Coordination to Lewis acidic Boron Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol (R1-CH(OH)-R2) Product_Complex->Chiral_Alcohol Workup (H+)

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data Summary

The CBS reduction is applicable to a wide range of substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1][3] The enantioselectivity is generally high, often exceeding 95% ee.[6] The following table summarizes representative data for the CBS reduction of various ketones.

EntryKetone SubstrateReducing AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
1AcetophenoneBH₃·THF10-78>9597[9]
21-TetraloneBH₃·THF10-78>9596[9]
3Benzalacetone (α,β-enone)Catecholborane10-78>9590[9]
4Cyclopentenone derivativeCatecholborane20-78N/AN/A[2]
5Bicyclic sulfone(R)-Me-CBSN/AN/AN/AN/A[3]

Experimental Protocols

The following are general protocols for the in situ generation of the catalyst and the subsequent enantioselective reduction of a ketone. Note: These reactions must be conducted under anhydrous conditions as water can significantly impact the enantiomeric excess.[2][8]

In Situ Generation of the Oxazaborolidine Catalyst

This protocol describes the formation of the active catalyst from a chiral precursor like this compound and a borane source.

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Borane source (e.g., BH₃·THF, 1.0 M solution)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (1.0 equiv).

  • Dissolve the amino alcohol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane solution (e.g., BH₃·THF, 1.0 M in THF, 1.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

General Protocol for the Enantioselective Ketone Reduction

This protocol outlines the reduction of a prochiral ketone using the in situ generated catalyst.

Materials:

  • Prochiral ketone

  • In situ generated oxazaborolidine catalyst solution (from section 4.1) or commercially available CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene)

  • Borane source (e.g., BH₃·THF, 1.0 M solution)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Toluene)

  • Quenching solution (e.g., Methanol, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃)

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Purification setup (e.g., Flash column chromatography)

Procedure:

  • To a flame-dried, multi-necked round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and dissolve it in the appropriate anhydrous solvent (e.g., THF or toluene).

  • Cool the solution to the desired temperature (typically between -78 °C and -40 °C) using a dry ice/acetone or other suitable cooling bath.

  • Add the CBS catalyst solution (typically 0.1 to 0.2 equiv) dropwise to the stirred ketone solution.

  • Stir the mixture for 5-15 minutes at the same temperature.

  • Slowly add the borane solution (typically 1.5 to 2.0 equiv) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of the quenching solution at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere Dissolve_Ketone Dissolve Ketone in Anhydrous Solvent Start->Dissolve_Ketone Cooling Cool to -78 °C to -40 °C Dissolve_Ketone->Cooling Add_Catalyst Add CBS Catalyst Solution (0.1 - 0.2 equiv) Cooling->Add_Catalyst Stir_1 Stir for 5-15 min Add_Catalyst->Stir_1 Add_Borane Slowly Add Borane Solution (1.5 - 2.0 equiv) Stir_1->Add_Borane Reaction Monitor Reaction by TLC (1-24 h) Add_Borane->Reaction Quench Quench Reaction (e.g., with Methanol) Reaction->Quench Warm_Up Warm to Room Temperature Quench->Warm_Up Workup Aqueous Workup and Extraction Warm_Up->Workup Dry_Concentrate Dry and Concentrate Organic Phase Workup->Dry_Concentrate Purification Purify by Flash Chromatography Dry_Concentrate->Purification Analysis Analyze ee% by Chiral HPLC/GC Purification->Analysis End End: Isolated Chiral Alcohol Analysis->End

Caption: General experimental workflow for CBS reduction of ketones.

Troubleshooting and Considerations

  • Low Enantioselectivity: This can be caused by the presence of moisture. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.[2][8] The age and quality of the CBS catalyst can also affect the outcome.[10][11]

  • Low Yield: Incomplete reaction may be due to insufficient reducing agent or catalyst deactivation. Ensure the correct stoichiometry is used. The reaction temperature can also be optimized for specific substrates.[11]

  • Substrate Compatibility: While the CBS reduction has a broad scope, highly hindered ketones may react slowly or with lower selectivity.

Conclusion

The enantioselective reduction of ketones mediated by chiral oxazaborolidine catalysts derived from precursors like this compound is a powerful and reliable method for the synthesis of enantioenriched secondary alcohols. The operational simplicity, high enantioselectivity, and predictable stereochemical outcome make the CBS reduction an invaluable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key reaction parameters, scientists can effectively implement this methodology in their synthetic endeavors.

References

The Pivotal Role of (R)-(-)-1-Cbz-3-pyrrolidinol in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-1-Cbz-3-pyrrolidinol , a chiral pyrrolidine derivative, has emerged as a critical building block in the asymmetric synthesis of a diverse array of bioactive molecules. Its rigid, stereochemically defined structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of neurology and pain management. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive compounds utilizing this versatile intermediate, intended for researchers, scientists, and drug development professionals.

Application in the Synthesis of Dopamine D1 Receptor Agonists

The selective activation of the dopamine D1 receptor is a promising therapeutic strategy for the treatment of Parkinson's disease and other neurological disorders. The chiral pyrrolidine core of molecules derived from this compound has been instrumental in the development of potent and selective D1 agonists.

A notable example is the synthesis of A-86929, a potent dopamine D1 agonist, and its diacetyl prodrug, ABT-431.[1][2] The synthesis of A-86929 highlights the utility of chiral pyrrolidine structures in achieving high enantioselectivity, a critical factor for receptor binding and biological activity.[3]

Quantitative Data for the Synthesis of A-86929
StepProductYieldEnantiomeric Excess (ee)
Catalytic Enantioselective AziridinationChiral Aziridine Intermediate87%95%
Friedel-Crafts CyclizationTetracyclic Intermediate75%-
Pictet-Spengler CyclizationA-8692985%>99%
Overall A-86929 56% >99%
Experimental Protocol: Synthesis of A-86929

The synthesis of A-86929 is a multi-step process that begins with the catalytic enantioselective aziridination of a styrene derivative, followed by a Friedel-Crafts cyclization and a final Pictet-Spengler cyclization to yield the active molecule.[3]

Step 1: Catalytic Enantioselective Aziridination

  • To a solution of the styrene precursor in a suitable solvent, add the chiral catalyst and the nitrogen source.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the resulting chiral aziridine intermediate by column chromatography.

Step 2: Friedel-Crafts Cyclization

  • Dissolve the chiral aziridine intermediate in a suitable solvent under an inert atmosphere.

  • Add a Lewis acid catalyst at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction carefully with an appropriate quenching agent.

  • Extract the tetracyclic product and purify by recrystallization or column chromatography.

Step 3: Pictet-Spengler Cyclization

  • Dissolve the tetracyclic intermediate in a suitable solvent.

  • Add the appropriate aldehyde and a protic acid catalyst.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the formation of A-86929 by LC-MS.

  • After completion, neutralize the reaction and extract the final product.

  • Purify A-86929 by preparative HPLC to achieve high purity and enantiomeric excess.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a G-protein-coupled signaling cascade. This primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[4][6]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-86929 A-86929 (D1 Agonist) D1R Dopamine D1 Receptor A-86929->D1R G_protein Gs/Golf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response

Dopamine D1 Receptor Signaling Pathway

Application in the Synthesis of GABA Analogues for Neuropathic Pain

Gamma-aminobutyric acid (GABA) analogues are a cornerstone in the treatment of neuropathic pain. The chiral pyrrolidine framework derived from this compound serves as a valuable precursor for the enantioselective synthesis of these important therapeutic agents. The stereochemistry at the β-position of the GABA analogue is crucial for its biological activity.

Experimental Workflow for GABA Analogue Synthesis

The synthesis of β-substituted GABA analogues from a chiral pyrrolidinol precursor generally involves the opening of the pyrrolidine ring and subsequent functional group manipulations.

GABA_Analogue_Synthesis_Workflow Start This compound Step1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Step1 Step2 Nucleophilic Substitution with a Carbon Nucleophile Step1->Step2 Step3 Oxidative Cleavage of the Pyrrolidine Ring Step2->Step3 Step4 Reduction of Nitro/Azido Group to Amine Step3->Step4 Product Chiral β-Substituted GABA Analogue Step4->Product

GABA Analogue Synthesis Workflow
Mechanism of Action of GABA Analogues in Neuropathic Pain

GABA analogues, such as gabapentin and pregabalin, do not act directly on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[7] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, substance P, and norepinephrine.[8] This reduction in neurotransmitter release leads to a dampening of neuronal hyperexcitability, which is a hallmark of neuropathic pain.

GABA_Analogue_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx inhibits Vesicles Neurotransmitter Vesicles (Glutamate, etc.) Ca_influx->Vesicles triggers Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors activates GABA_analogue GABA Analogue GABA_analogue->VGCC binds to Signal Pain Signal Propagation Receptors->Signal

Mechanism of Action of GABA Analogues

Conclusion

This compound is an invaluable chiral synthon that enables the efficient and stereocontrolled synthesis of a wide range of biologically active molecules. Its application in the development of dopamine D1 receptor agonists and GABA analogues underscores its significance in modern drug discovery. The provided protocols and mechanistic insights aim to facilitate further research and development in these critical therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the control of diastereoselectivity in chemical reactions involving (R)-(-)-1-Cbz-3-pyrrolidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in reactions with this compound?

A1: Diastereoselectivity is primarily governed by steric and electronic factors that create a preference for a reagent to attack one face of the molecule over the other. Key factors include:

  • Substrate Control : The inherent chirality of the (R)-3-pyrrolidinol ring and the steric bulk of the N-Cbz (Carboxybenzyl) protecting group are the most significant factors. The Cbz group can sterically hinder the approach of reagents from one face of the molecule.

  • Reagent/Catalyst Control : The size and chemical nature of the incoming reagent or catalyst can override the substrate's inherent preference. Chiral catalysts or auxiliaries are often used to favor the formation of a specific diastereomer.[1]

  • Reaction Conditions : Parameters such as temperature, solvent, and reaction time can dramatically influence the outcome. Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between the diastereomeric transition states.[1]

  • Intermediate Geometry : The formation of specific intermediates, like chelated transition states or planar N-acyliminium ions, can lock the molecule into a conformation that favors a particular stereochemical pathway.[1]

Q2: How does the N-Cbz protecting group specifically influence diastereoselectivity?

A2: The N-Cbz group influences diastereoselectivity in several ways. Its planar phenyl ring is sterically demanding and can block one face of the pyrrolidine ring from reagent attack. Unlike the N-Boc group, the Cbz group's aromatic ring can also participate in π-π stacking interactions with other aromatic reagents or parts of the molecule, potentially influencing the transition state geometry. The choice of N-protecting group can be a critical parameter to modify when troubleshooting poor selectivity.[1][2]

Q3: For which common reaction types is diastereoselectivity a critical concern with this substrate?

A3: Diastereoselectivity is a key consideration in several transformations of this compound:

  • Alkylation or Acylation of the Hydroxyl Group : While this reaction does not create a new stereocenter on the pyrrolidine ring, subsequent reactions at an adjacent position are influenced by the stereochemistry of this substitution.

  • Mitsunobu Reaction : This reaction is designed to invert the stereocenter at the C-3 position. Incomplete inversion or side reactions can lead to a mixture of diastereomers.[3][4]

  • Oxidation and Subsequent Addition : If the C-3 alcohol is oxidized to a ketone, subsequent nucleophilic addition will generate a new stereocenter. The existing chirality at other positions and the N-Cbz group will direct the facial selectivity of the attack.

  • [3+2] Cycloadditions : When using pyrrolidine derivatives in cycloaddition reactions, the facial selectivity is critical for determining the stereochemistry of the newly formed ring system.[5]

Troubleshooting Guides

Problem 1: A reaction to form a 2,3-disubstituted pyrrolidine is resulting in a low diastereomeric ratio (e.g., <5:1).

Q: I am running a three-component reaction to synthesize a polysubstituted pyrrolidine, but the product is a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: A low d.r. suggests that the energy difference between the two competing transition states is very small. The following steps can be taken to increase this energy gap and improve selectivity.

Troubleshooting Steps for Low Diastereoselectivity

Potential CauseRecommended ActionRationale
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[1]Lower temperatures make the reaction more sensitive to small differences in activation energy between the two diastereomeric pathways, favoring the lower energy path.
Suboptimal Solvent Choice Screen solvents with different polarities (e.g., THF, Dichloromethane, Toluene).[1][6]Solvents can influence the conformation of the substrate and the solvation of the transition state, potentially favoring one geometry over another.
Ineffective Catalyst/Reagent Screen alternative Lewis acids (e.g., TiCl₄, Yb(OTf)₃, MgI₂) or vary the steric bulk of the nucleophile.[1][7]A different catalyst may form a more rigid chelated intermediate, enhancing facial bias. A bulkier or differently shaped nucleophile can increase steric differentiation.
Reagent Impurities Ensure all reagents are pure and the reaction is run under anhydrous/inert conditions.Impurities, especially water, can deactivate Lewis acid catalysts and lead to reduced selectivity.[1]

Problem 2: A Mitsunobu reaction intended for stereochemical inversion of the C-3 hydroxyl group is inefficient.

Q: I am using the Mitsunobu reaction to convert this compound to its (S)-configured derivative, but the yield of the inverted product is low, and I am recovering starting material.

A: The Mitsunobu reaction is sensitive to several factors. Incomplete reaction or poor inversion can often be traced to the nucleophile's acidity or steric hindrance.

Troubleshooting the Mitsunobu Reaction

Potential CauseRecommended ActionRationale
Nucleophile pKa is too high Use a more acidic pronucleophile (pKa < 13). For example, 4-nitrobenzoic acid is more effective than benzoic acid.[8]The reaction mechanism requires the pronucleophile to protonate the initial betaine intermediate. If the pKa is too high, this step is slow or unfavorable.
Steric Hindrance Use less sterically hindered reagents. For example, PBu₃ can sometimes be more effective than PPh₃. For the azodicarboxylate, DIAD may offer different results than DEAD.[4]The C-3 position is a secondary alcohol, and steric crowding in the transition state can slow the reaction.
Reagent Stoichiometry/Addition Order Ensure precise stoichiometry (typically 1.1-1.5 eq. of phosphine and azodicarboxylate). Try pre-mixing the alcohol, nucleophile, and phosphine before the slow, cooled addition of the azodicarboxylate.The reaction involves several competing pathways, and controlling the concentration of intermediates through careful addition can favor the desired SN2 pathway.[3]
By-product Removal Issues Purify the crude product carefully using column chromatography. If by-products (phosphine oxide, hydrazine) are difficult to separate, consider using polymer-bound reagents.[9]The by-products of the Mitsunobu reaction can complicate purification and make it seem as though the yield is lower than it is.

Visualized Workflows and Mechanisms

Below are diagrams illustrating key decision-making processes and reaction pathways relevant to controlling diastereoselectivity.

troubleshooting_workflow cluster_success start Poor Diastereoselectivity Observed (d.r. < 5:1) temp Is Reaction at Low Temperature? start->temp lower_temp Action: Lower Temperature (e.g., 0°C to -78°C) temp->lower_temp No reagent Review Catalyst / Reagent temp->reagent Yes lower_temp->reagent solvent Review Solvent Choice test_solvent Action: Test Solvents with Different Polarities solvent->test_solvent Non-Optimal substrate Review Substrate Protecting Group solvent->substrate Optimal end_ok Re-evaluate Diastereoselectivity test_solvent->substrate reagent->solvent Optimal screen_reagent Action: Screen Alternative Catalysts or Modify Nucleophile Sterics reagent->screen_reagent screen_reagent->solvent modify_pg Action: Modify Steric Bulk of Protecting Group (e.g., N-Boc) substrate->modify_pg Modifiable end_not_ok Consider Alternative Synthetic Route substrate->end_not_ok Not Modifiable modify_pg->end_ok

Caption: A troubleshooting workflow for diagnosing and improving poor diastereoselectivity.[1]

mitsunobu_mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate [PPh₃⁺-N⁻-N-CO₂R] reagents->betaine anion Nucleophilic Anion (Nu⁻) betaine->anion + Nu-H betaine->p1 + R-OH alcohol (R)-Cbz-Pyrrolidinol (R-OH) alcohol->p1 oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ (Activated Alcohol) sn2 SN2 Attack oxyphosphonium->sn2 nucleophile Nucleophile (Nu-H) nucleophile->anion anion->sn2 product (S)-Inverted Product (R-Nu) sn2->product Inversion of Stereochemistry byproducts PPh₃=O + DIAD-H₂ sn2->byproducts p1->oxyphosphonium

Caption: Simplified mechanism of the Mitsunobu reaction highlighting the SN2 inversion step.

Key Experimental Protocols

Protocol 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of a cis-2,5-Disubstituted Pyrrolidine

This protocol is adapted from literature methods for forming substituted pyrrolidines and illustrates a general procedure that can be optimized for diastereoselectivity.[1][7]

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aldehyde (1.0 equiv), a primary amine like benzylamine (1.0 equiv), and Ytterbium (III) triflate (Yb(OTf)₃, 10 mol%) in a suitable anhydrous solvent (e.g., toluene, 0.2 M).

  • Imine Formation : Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

  • Cycloaddition : Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.

  • Reaction : Heat the reaction to the desired temperature (start at 60 °C) and monitor its progress by TLC or LC-MS. For optimization, this step can be run at various temperatures to observe the effect on the diastereomeric ratio.

  • Workup : Upon completion, cool the reaction to room temperature and quench with deionized water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel column chromatography to isolate the pyrrolidine product. The major diastereomer typically exhibits a cis relationship between the C2 and C5 substituents.[7]

Protocol 2: Stereochemical Inversion of this compound via Mitsunobu Reaction

This protocol provides a general method for the inversion of the C-3 hydroxyl group using a nitrogen nucleophile like diphenylphosphoryl azide (DPPA), which can subsequently be reduced to the amine.[3][4]

  • Preparation : To a solution of this compound (1.0 equiv), triphenylphosphine (PPh₃, 1.2 equiv), and diphenylphosphoryl azide (DPPA, 1.2 equiv) in anhydrous THF (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add diisopropylazodicarboxylate (DIAD, 1.2 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup : Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the (S)-3-azido-1-Cbz-pyrrolidine. The azide can then be reduced to the corresponding amine via standard procedures (e.g., hydrogenation with Pd/C).[3]

References

Purification of reaction mixtures containing (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction mixtures containing (R)-(-)-1-Cbz-3-pyrrolidinol. This guide addresses common challenges encountered during experimental work and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a reaction mixture?

A1: The most common purification methods for this compound, a solid at room temperature, are silica gel column chromatography and recrystallization. Liquid-liquid extraction is typically used as a preliminary purification step (workup) to remove inorganic salts and highly polar or non-polar impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude reaction mixture, the fractions from column chromatography, and the purified product alongside a reference standard (if available), you can track the separation of the desired compound from impurities.

Q3: What are some potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials (e.g., (R)-3-pyrrolidinol, benzyl chloroformate), byproducts from the Cbz-protection reaction (e.g., dibenzyl carbonate), and solvents. The nature and amount of impurities will depend on the specific reaction conditions.

Q4: My purified this compound has a low melting point and appears as a waxy solid. What could be the issue?

A4: A low or broad melting point range (literature reports 74-79 °C) typically indicates the presence of impurities. Residual solvents or byproducts can disrupt the crystal lattice, leading to these observations. Further purification by recrystallization or column chromatography may be necessary.

Q5: How can I assess the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral compounds like this compound.[1] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Silica Gel Column Chromatography

This guide provides solutions to common problems encountered during the purification of this compound using silica gel column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).- Use TLC to screen for an optimal solvent system that gives a good separation between your product and impurities (a ΔRf of >0.2 is ideal).- For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve the desired separation.
Column overloading.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).- Ensure the sample is loaded onto the column in a concentrated band.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of the Product Band Sample is not fully soluble in the eluent.- Ensure the crude sample is fully dissolved before loading onto the column.- If dry loading, ensure the sample is properly adsorbed onto a small amount of silica gel.
Acidic or basic nature of the compound.- While this compound is neutral, some impurities may be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic impurities) can improve peak shape.
Cracked or Channeled Column Bed Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Recrystallization

This section addresses common issues that may arise during the purification of this compound by recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.- Evaporate some of the solvent to concentrate the solution and induce crystallization.- If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
The compound is highly soluble in the chosen solvent even at low temperatures.- Choose a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[2]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
High concentration of impurities.- Purify the crude material by another method (e.g., column chromatography) to remove a significant portion of the impurities before attempting recrystallization.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals during filtration.
Premature crystallization during hot filtration.- Use a heated filter funnel and preheat the filtration apparatus with hot solvent.- Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography. The exact solvent system should be optimized using TLC.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. A suitable solvent system should be determined experimentally. A mixture of dichloromethane and ether has been reported for the recrystallization of a similar compound, (R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidine.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate/hexanes, dichloromethane/ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide a summary of typical parameters used in the purification of this compound and related compounds.

Table 1: TLC and Column Chromatography Parameters

Parameter Value/Range Notes
Stationary Phase Silica Gel (60 Å)Standard for most applications.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., 8:2 to 6:4 v/v)The ratio should be optimized based on TLC analysis.
Target Rf (TLC) 0.2 - 0.4Provides good separation on a column.
Silica to Compound Ratio 30:1 to 100:1 (w/w)Higher ratios provide better separation for difficult mixtures.

Table 2: Recrystallization Solvent Systems

Solvent System Compound Similarity Expected Outcome
Dichloromethane/EtherStructurally similar N-protected pyrrolidinolGood for inducing crystallization of polar compounds.
Ethyl Acetate/HexanesGeneral system for moderately polar compoundsThe compound should be soluble in ethyl acetate and insoluble in hexanes.
TolueneFor compounds with aromatic ringsMay provide good crystals due to pi-stacking interactions.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_mixture Crude Reaction Mixture containing this compound extraction Aqueous Workup (Liquid-Liquid Extraction) crude_mixture->extraction organic_layer Concentrated Organic Layer extraction->organic_layer column_chromatography Silica Gel Column Chromatography organic_layer->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization For higher purity analysis Purity Analysis (TLC, HPLC, NMR, MP) column_chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Meets specifications

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Attempt Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success Successful too_much_solvent Too much solvent? no_crystals->too_much_solvent Check cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Check solubility_issue Significant solubility in cold solvent? low_yield->solubility_issue Check wrong_solvent Inappropriate solvent? too_much_solvent->wrong_solvent No evaporate Evaporate some solvent too_much_solvent->evaporate Yes change_solvent Select a different solvent/solvent system wrong_solvent->change_solvent Yes high_impurities High impurity level? cooling_too_fast->high_impurities No slow_cooling Allow for slow cooling cooling_too_fast->slow_cooling Yes pre_purify Pre-purify by chromatography high_impurities->pre_purify Yes cool_thoroughly Ensure thorough cooling solubility_issue->cool_thoroughly Yes evaporate->start change_solvent->start slow_cooling->start pre_purify->start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Optimization of Cbz deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of the carboxybenzyl (Cbz or Z) protecting group, with a focus on avoiding side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and preferred method for Cbz deprotection?

The most frequently employed method for Cbz deprotection is catalytic hydrogenolysis.[1][2][3] This technique typically utilizes a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[2][3] It is favored for its mild, neutral pH conditions and clean byproducts, which are primarily toluene and carbon dioxide.[1][2][3]

Q2: What are the main side products to watch out for during Cbz deprotection?

The primary side products are dependent on the chosen deprotection method and the substrate:

  • Catalytic Hydrogenolysis :

    • Over-reduction : Unwanted reduction of other sensitive functional groups such as alkenes, alkynes, nitro groups, and aryl halides.[2]

    • N-Benzylation : Formation of an N-benzyl side product, which can occur if the reaction stalls or if there is an insufficient supply of hydrogen.[2][4]

  • Acidic Cleavage (e.g., HBr in Acetic Acid) :

    • Alkylation : The reactive benzyl cation intermediate can alkylate other nucleophilic functional groups on the substrate or the solvent.[2]

    • Acylation : If the solvent is a carboxylic acid like acetic acid, the newly deprotected amine can be acylated.[2]

Q3: How do I select the best Cbz deprotection method for my specific molecule?

The choice of method is dictated by the functional groups present in your substrate.[1]

  • For substrates without reducible groups : Catalytic hydrogenolysis is generally the optimal choice due to its efficiency and clean profile.[2]

  • For substrates with reducible groups (alkenes, alkynes, etc.) : Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage are better alternatives.[1][2][5]

  • For substrates containing sulfur (which poisons Pd catalysts) : Methods that do not use a palladium catalyst, such as acidic or nucleophilic cleavage, are recommended.[2][6][7]

Below is a decision tree to help guide your selection process.

sub Substrate with Cbz group reducible Contains reducible groups? (alkenes, alkynes, nitro, etc.) sub->reducible sulfur Contains sulfur? reducible->sulfur No acid_sensitive Contains other acid-sensitive groups? reducible->acid_sensitive Yes hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C or Transfer) sulfur->hydrogenolysis No nucleophilic Use Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) sulfur->nucleophilic Yes acid_cleavage Use Acidic Cleavage (HBr/AcOH, AlCl₃/HFIP) acid_sensitive->acid_cleavage No consider_mild_acid Consider milder acid conditions (e.g., AlCl₃/HFIP) acid_sensitive->consider_mild_acid Yes consider_mild_acid->nucleophilic If still incompatible

A decision tree for selecting a Cbz deprotection method.

Troubleshooting Guide

This guide addresses common issues encountered during Cbz deprotection experiments.

Issue 1: My catalytic hydrogenation reaction is slow or incomplete.

Slow or incomplete hydrogenolysis is a common problem with several potential causes.[2][6]

  • Catalyst Poisoning : Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[2][6][8]

    • Solution : Ensure the starting material is pure and free of sulfur contaminants. If the substrate itself contains sulfur, consider an alternative deprotection method like acidic or nucleophilic cleavage.[6][9]

  • Poor Catalyst Activity : The activity of Pd/C can vary between batches and diminishes over time.[6]

    • Solution : Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also improve the reaction rate.[6][10]

  • Insufficient Hydrogen Pressure : Atmospheric pressure may not be sufficient for challenging substrates.

    • Solution : Increase the hydrogen pressure using a Parr apparatus or similar hydrogenation equipment (e.g., to 50 psi).[6][10]

  • Poor Solubility : The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface.[8][10]

    • Solution : Test different solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, or mixtures with water).[10] Gently increasing the temperature might also help.[10]

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No sol1a Purify Substrate cause1->sol1a Yes cause3 Insufficient Hydrogen? cause2->cause3 No sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 Yes cause4 Poor Solubility? cause3->cause4 No sol3 Increase H₂ Pressure cause3->sol3 Yes sol4 Change Solvent System cause4->sol4 Yes sol1b Use Alternative Method (Acidic/Nucleophilic) sol1a->sol1b If substrate contains sulfur

Troubleshooting workflow for incomplete hydrogenolysis.

Issue 2: I am observing N-benzylation or other reducible groups are being affected.

  • Problem : Unwanted side reactions like N-benzylation or reduction of alkenes, alkynes, nitro groups, or aryl halides are occurring.[2]

  • Cause : This typically happens with catalytic hydrogenolysis. N-benzylation can occur with an insufficient hydrogen source.[4] The non-selective nature of hydrogenation can affect other reducible functional groups.[1]

  • Solution :

    • Ensure Adequate Hydrogen : For N-benzylation, ensure a sufficient and continuous supply of hydrogen.

    • Switch Deprotection Method : For substrates with sensitive functional groups, avoid catalytic hydrogenolysis. Milder Lewis acid-mediated methods (e.g., AlCl₃/HFIP) are compatible with many reducible groups.[11][12] Nucleophilic cleavage is also an excellent, mild alternative that avoids reduction.[11][13][14]

Issue 3: Acidic deprotection is causing unwanted side reactions.

  • Problem : When using HBr in acetic acid, side products from alkylation by the benzyl cation or N-acetylation of the product amine are observed.[2]

  • Cause : The generation of a stable benzyl cation in strong acid facilitates electrophilic attack on other parts of the molecule. Acetic acid can act as a nucleophile, leading to N-acetylation.[2]

  • Solution :

    • Use a Non-Nucleophilic Acid/Solvent System : Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[2]

    • Milder Lewis Acid Conditions : The AlCl₃/HFIP method is performed at room temperature and avoids the harshness of HBr/AcOH, preventing such side reactions while being compatible with many functional groups.[2][12]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes the key features of different Cbz deprotection methods.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations & Side Products
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in MeOH or EtOHMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][3]Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); catalyst poisoning by sulfur; potential for N-benzylation.[1][2]
Transfer Hydrogenation Ammonium formate, formic acid, or cyclohexene with Pd/CAvoids flammable H₂ gas, making it safer for larger scales; often proceeds faster.[1][8]Can still reduce some sensitive groups; potential for incomplete reaction if hydrogen donor is depleted.[2][10]
Acidic Cleavage 33% HBr in Acetic AcidEffective for substrates with reducible groups; often very fast.[1][15]Harsh conditions; can cleave other acid-sensitive groups; side products from benzyl cation (alkylation) and solvent (acylation).[2][5]
Mild Lewis Acid Cleavage AlCl₃ in HFIPHigh functional group tolerance (compatible with reducible groups); mild room temperature conditions.[11][12]Not suitable for substrates with other acid-labile groups like Boc.[12]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °CExcellent for substrates sensitive to hydrogenation and acid; not poisoned by sulfur.[11][14]Requires elevated temperature; introduces sulfur-containing reagents and byproducts that need to be removed.[16]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas [1]

This is the most common method for Cbz deprotection.[1][2]

  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition : To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol% by weight.[1]

  • Hydrogenation : Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus (e.g., Parr shaker).[1][6] Evacuate the flask and backfill with H₂ three times.

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3][5]

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate [1]

This method is a safer alternative to using hydrogen gas.[1]

  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition : Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]

  • Reaction : Stir the mixture at room temperature or with gentle heating. Monitor progress by TLC or LC-MS.

  • Work-up and Isolation : Follow steps 5 and 6 from Protocol 1.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid [1][15]

This method is useful for substrates that are sensitive to hydrogenation.[1]

  • Dissolution : Dissolve the Cbz-protected compound in a 33% solution of hydrobromic acid in glacial acetic acid.

  • Reaction : Stir the mixture at room temperature for 2 to 16 hours, monitoring progress by TLC.[1][3]

  • Work-up : Upon completion, add diethyl ether to the reaction mixture to precipitate the amine as its hydrobromide salt.

  • Isolation : Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, an aqueous work-up with neutralization of the acid may be performed.[1]

Protocol 4: Mild Deprotection with AlCl₃ and HFIP [3][12]

This method offers excellent functional group tolerance.[12]

  • Preparation : To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The mixture will be a suspension.[3][12]

  • Reaction : Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up : Dilute the reaction mixture with dichloromethane (CH₂Cl₂).[3]

  • Quenching and Extraction : Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) and extract the aqueous layer with CH₂Cl₂.[3]

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

Protocol 5: Nucleophilic Deprotection with 2-Mercaptoethanol [2][11]

This protocol is ideal for substrates that are sensitive to both reduction and acidic conditions.[11]

  • Preparation : Dissolve the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC).

  • Reagent Addition : Add potassium phosphate (e.g., 2-4 equivalents) followed by 2-mercaptoethanol (e.g., 2 equivalents).[6][11]

  • Reaction : Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[2][11]

  • Work-up : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Cbz-protected compound in solvent add_reagents Add deprotection reagents (e.g., Pd/C, Acid) dissolve->add_reagents stir Stir under appropriate conditions (e.g., H₂ atm, heat) add_reagents->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor quench Quench reaction and remove catalyst (filtration) monitor->quench Reaction complete extract Aqueous work-up and extraction quench->extract purify Purify product (chromatography) extract->purify

A generalized workflow for a typical Cbz deprotection experiment.[1]

References

Technical Support Center: Troubleshooting Low Yields in (R)-(-)-1-Cbz-3-pyrrolidinol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving (R)-(-)-1-Cbz-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no product yield in my reaction. What are the common causes?

A1: Low or no yield in reactions involving this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or side reactions.

  • Catalyst Deactivation: If you are performing a reaction that utilizes a catalyst, such as a palladium-catalyzed deprotection, the catalyst can be deactivated by impurities or side reactions.[1] Ensure all reagents and solvents are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.[1] It is crucial to screen a range of solvents with varying polarities and to optimize the reaction temperature.[1] For some reactions, lower temperatures may enhance selectivity, while others may require reflux conditions for good conversion.[1]

  • Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product. A common side reaction is O-acylation if the hydroxyl group of the pyrrolidinol is not protected.

Q2: My Cbz deprotection of this compound is sluggish or incomplete. How can I improve this?

A2: Incomplete Cbz deprotection is a frequent issue. Here are several strategies to improve the efficiency of this step:

  • Catalyst Choice and Loading: For catalytic hydrogenation, 10% Palladium on Carbon (Pd/C) is commonly used.[2] If the reaction is slow, consider increasing the catalyst loading or using a more active catalyst.[2]

  • Hydrogen Source: While hydrogen gas (H₂) is standard, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a more convenient and efficient alternative.[2]

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning, especially by sulfur-containing functional groups.[3] If your substrate contains sulfur, consider alternative deprotection methods such as acidic cleavage.[3]

  • Acidic Cleavage: HBr in acetic acid is an effective system for Cbz removal.[4] Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) offer a milder alternative that is compatible with many sensitive functional groups.[3][4]

Q3: I am observing the formation of multiple products in my reaction. How can I increase selectivity?

A3: The formation of multiple products often points to issues with stereoselectivity or the occurrence of side reactions.

  • Optimize Stereoselectivity:

    • Solvent: The polarity and steric bulk of the solvent can influence the transition state geometry. Screening different solvents is recommended.[1]

    • Temperature: Lowering the reaction temperature can often enhance selectivity.[1]

    • Catalyst/Ligand: In catalytic asymmetric reactions, the choice of the chiral ligand or organocatalyst is critical. It may be necessary to screen a library of ligands to find the optimal one for your specific substrate.[1]

  • Minimize Side Reactions:

    • Protecting Groups: If the hydroxyl group of the pyrrolidinol is reacting, consider protecting it with a suitable protecting group like a tert-butyldimethylsilyl (TBDMS) or benzyl (Bzl) group.

    • Reaction Conditions: Adjusting the reaction temperature and the rate of addition of reagents can sometimes minimize the formation of side products.

Q4: Purification of my product is difficult due to tailing on the silica gel column. What can I do?

A4: The basic nitrogen atom in the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[5]

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[5]

    • Triethylamine (TEA): A common choice, typically added at 0.1-1% (v/v).[5]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be very effective for strongly basic compounds.[5]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using silica gel that has been pre-treated to mask the acidic silanol groups can provide better results.[5]

    • Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying basic compounds.[5]

  • Reverse-Phase Chromatography: If applicable, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) can improve peak shape by protonating the pyrrolidine nitrogen.[5]

Quantitative Data Summary

Table 1: Comparison of Cbz Deprotection Methods

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CMeOH or EtOH, RT, 1-3 hoursClean reaction, high yieldCatalyst can be pyrophoric and sensitive to poisoning[2][3]
Catalytic Transfer HydrogenationAmmonium formate, 10% Pd/CMeOH or EtOH, reflux (40-65 °C), 1-3 hoursConvenient (no H₂ gas), often faster[2]Requires heating, potential for side reactions
Acidic Cleavage (Strong)HBr/HOAcRTFast and effectiveHarsh conditions, may cleave other acid-sensitive groups
Acidic Cleavage (Mild Lewis Acid)AlCl₃/HFIPRTMild, compatible with many functional groups[3]HFIP is a specialty solvent
Nucleophilic Thiol Cleavage2-Mercaptoethanol, Potassium AcetateDMAC, 75 °CUseful for substrates with sulfur-containing groups[3]Requires heating, potential for thiol-related side reactions

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenolysis[2]
  • Dissolve the N-Cbz-protected pyrrolidinol in methanol or ethanol in a round-bottom flask.

  • Add ammonium formate (4-5 equivalents) to the solution and stir until dissolved.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol%) to the mixture under an inert atmosphere (e.g., nitrogen). Caution: Pd/C can be pyrophoric.

  • Heat the reaction mixture to reflux (typically 40-65 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad thoroughly with methanol to ensure complete product recovery.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified further if necessary.

Protocol 2: Cbz Deprotection using a Mild Lewis Acid[3]
  • Dissolve the Cbz-protected pyrrolidinol (1 equivalent) in hexafluoroisopropanol (HFIP).

  • Add aluminum trichloride (AlCl₃) (2-3 equivalents) to the solution at room temperature. The mixture may form a suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visual Troubleshooting Guides

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material and Reagent Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Solvent - Concentration Incomplete_Reaction->Optimize_Conditions Yes Catalyst_Issues Address Catalyst Issues: - Increase Loading - Check for Poisoning - Change Catalyst Incomplete_Reaction->Catalyst_Issues Yes, Catalytic Reaction Protecting_Group Consider Protecting Hydroxyl Group Side_Products->Protecting_Group Yes Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Success Improved Yield Optimize_Conditions->Success Catalyst_Issues->Success Protecting_Group->Success Modify_Chromatography Modify Chromatography: - Add Base to Eluent - Use Alumina or  Amine-Deactivated Silica Purification_Issues->Modify_Chromatography Yes Purification_Issues->Success No Modify_Chromatography->Success

Caption: A workflow for troubleshooting low yields.

Cbz_Deprotection_Decision_Tree Start Need to Remove Cbz Group Sulfur_Present Sulfur-Containing Functional Groups Present? Start->Sulfur_Present Acid_Sensitive Other Acid-Sensitive Groups Present? Sulfur_Present->Acid_Sensitive No Thiol_Cleavage Use Nucleophilic Thiol Cleavage Sulfur_Present->Thiol_Cleavage Yes Standard_Hydrogenation Use Catalytic Hydrogenation (H2, Pd/C) Acid_Sensitive->Standard_Hydrogenation No Acid_Cleavage Use Acidic Cleavage (HBr/HOAc) Acid_Sensitive->Acid_Cleavage No, and hydrogenation is slow Lewis_Acid Use Mild Lewis Acid (AlCl3/HFIP) Acid_Sensitive->Lewis_Acid Yes Transfer_Hydrogenation Consider Transfer Hydrogenation (Ammonium Formate, Pd/C) Standard_Hydrogenation->Transfer_Hydrogenation Alternative

Caption: Decision tree for Cbz deprotection methods.

References

Identifying and minimizing byproducts in Cbz-pyrrolidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-3-pyrrolidinol. Our aim is to help you identify and minimize the formation of byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-Cbz-3-pyrrolidinol?

A1: The synthesis of N-Cbz-3-pyrrolidinol from 3-pyrrolidinol and a Cbz-protecting agent like benzyl chloroformate (Cbz-Cl) can lead to several byproducts due to the presence of both a secondary amine and a secondary alcohol. The most common byproducts include:

  • O-Cbz-3-pyrrolidinol: Formed when the hydroxyl group of 3-pyrrolidinol reacts with the Cbz-protecting agent.

  • Di-Cbz-3-pyrrolidinol: Results from the reaction of both the amine and hydroxyl groups.

  • Benzyl Alcohol: Often present as an impurity in the Cbz-Cl reagent or formed from its decomposition.

  • Unreacted 3-Pyrrolidinol: Incomplete reaction can leave residual starting material.

Q2: How can I identify the desired product and the main byproducts?

A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used.

  • TLC Analysis: The polarity of the compounds generally follows the order: 3-pyrrolidinol > N-Cbz-3-pyrrolidinol > O-Cbz-3-pyrrolidinol > di-Cbz-3-pyrrolidinol. Therefore, the desired N-Cbz product will have a higher Rf value than the starting material but a lower Rf than the O-Cbz and di-Cbz byproducts.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrrolidine ring and the benzylic protons of the Cbz group will be distinct for each compound. For instance, the proton attached to the carbon bearing the oxygen will show a downfield shift in the O-Cbz and di-Cbz derivatives compared to the N-Cbz product.

Q3: What reaction conditions favor the selective N-Cbz protection of 3-pyrrolidinol?

A3: Generally, the secondary amine of 3-pyrrolidinol is more nucleophilic than the secondary alcohol, which favors N-protection. To enhance this selectivity, consider the following:

  • Choice of Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases in aqueous solutions can sometimes promote O-acylation.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity.

  • Order of Addition: Slowly adding the Cbz-Cl to a solution of 3-pyrrolidinol and the base can help to control the reaction and minimize side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Cbz-3-pyrrolidinol.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-Cbz-3-pyrrolidinol 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Decomposition of Cbz-Cl.1. Increase reaction time or temperature moderately. 2. Optimize reaction conditions for N-selectivity (see FAQs). 3. Use fresh, high-purity Cbz-Cl.
Presence of a significant amount of O-Cbz-3-pyrrolidinol Reaction conditions favor O-acylation.1. Switch to a non-nucleophilic organic base (e.g., DIPEA). 2. Use an aprotic solvent. 3. Lower the reaction temperature.
Formation of di-Cbz-3-pyrrolidinol Excess Cbz-Cl used or prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of Cbz-Cl. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is difficult to purify by column chromatography Co-elution of the desired product with byproducts.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Consider a different purification method, such as crystallization, if applicable.
Presence of benzyl alcohol in the final product Impurity in the starting Cbz-Cl or hydrolysis of Cbz-Cl during workup.1. Use high-purity Cbz-Cl. 2. Ensure anhydrous conditions during the reaction and perform a careful aqueous workup to remove water-soluble impurities.

Experimental Protocols

Key Experiment: Selective N-Cbz Protection of 3-Pyrrolidinol

This protocol is designed to favor the formation of N-Cbz-3-pyrrolidinol.

Materials:

  • 3-Pyrrolidinol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 3-pyrrolidinol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

G Troubleshooting Byproduct Formation in Cbz-Pyrrolidinol Synthesis start Reaction Complete tlc_analysis TLC/NMR Analysis start->tlc_analysis low_yield Low Yield of N-Cbz Product tlc_analysis->low_yield Issue Identified o_cbz Significant O-Cbz Byproduct tlc_analysis->o_cbz Issue Identified di_cbz Significant Di-Cbz Byproduct tlc_analysis->di_cbz Issue Identified unreacted_sm Unreacted Starting Material tlc_analysis->unreacted_sm Issue Identified purification_issue Difficult Purification tlc_analysis->purification_issue Issue Identified success Pure N-Cbz-Pyrrolidinol tlc_analysis->success No Major Issues optimize_conditions Optimize Reaction Conditions: - Check Reagent Purity - Adjust Stoichiometry - Modify Temperature/Time low_yield->optimize_conditions change_base_solvent Change Base/Solvent: - Use Non-nucleophilic Base - Use Aprotic Solvent o_cbz->change_base_solvent control_stoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. Cbz-Cl - Monitor Reaction Closely di_cbz->control_stoichiometry drive_reaction Drive Reaction to Completion: - Increase Reaction Time - Slightly Increase Temperature unreacted_sm->drive_reaction optimize_chromatography Optimize Chromatography: - Adjust Solvent System - Consider Crystallization purification_issue->optimize_chromatography optimize_conditions->start Re-run Experiment change_base_solvent->start Re-run Experiment control_stoichiometry->start Re-run Experiment drive_reaction->start Re-run Experiment optimize_chromatography->success Purification Successful

Caption: A flowchart for troubleshooting common issues in Cbz-pyrrolidinol synthesis.

Reaction Pathway and Potential Byproducts

G Reaction Pathway and Byproduct Formation Pyrrolidinol 3-Pyrrolidinol NCbz N-Cbz-3-pyrrolidinol (Desired Product) Pyrrolidinol->NCbz  + Cbz-Cl (N-Acylation) OCbz O-Cbz-3-pyrrolidinol (Byproduct) Pyrrolidinol->OCbz  + Cbz-Cl (O-Acylation) CbzCl Cbz-Cl DiCbz Di-Cbz-3-pyrrolidinol (Byproduct) NCbz->DiCbz  + Cbz-Cl (O-Acylation) OCbz->DiCbz  + Cbz-Cl (N-Acylation)

Caption: The reaction of 3-pyrrolidinol with Cbz-Cl can lead to the desired N-protected product as well as O-protected and di-protected byproducts.

Stability of (R)-(-)-1-Cbz-3-pyrrolidinol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-(-)-1-Cbz-3-pyrrolidinol under various experimental conditions.

Stability Profile Overview

This compound is a chiral building block widely utilized in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its stability is a critical factor in ensuring the integrity of synthetic pathways and the quality of the final products. The molecule possesses two primary functional groups that dictate its reactivity and stability: the carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen and the secondary alcohol at the 3-position.

The Cbz group is known to be labile under certain reductive and strongly acidic conditions, while the secondary alcohol is susceptible to oxidation. The pyrrolidine ring itself is generally stable but can be subject to degradation under harsh oxidative conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during experiments involving this compound.

Acidic Conditions

Q1: I am observing degradation of my this compound in the presence of a strong acid. What is happening?

A1: The Cbz protecting group is susceptible to cleavage under strongly acidic conditions, particularly with reagents like HBr in acetic acid.[2][3] This process involves the protonation of the carbamate followed by nucleophilic attack, leading to the removal of the protecting group and the formation of the free amine, benzyl bromide, and carbon dioxide. While stable to some acids, harsh acidic conditions can lead to deprotection.[4]

  • Troubleshooting:

    • Avoid the use of strong, concentrated acids if the integrity of the Cbz group is desired.

    • If acidic conditions are necessary, consider using milder acids or buffered systems.

    • Monitor the reaction closely by TLC or LC-MS for the appearance of the deprotected pyrrolidinol.

Q2: Can I use Lewis acids with this compound?

A2: Caution should be exercised when using Lewis acids. Some Lewis acids, such as AlCl3, can be used for Cbz deprotection, especially in the presence of a suitable solvent system.[3] The compatibility will depend on the specific Lewis acid, solvent, and temperature.

  • Troubleshooting:

    • Conduct a small-scale pilot reaction to test the stability of your compound under the specific Lewis acid conditions.

    • Refer to literature for the specific reactivity of the chosen Lewis acid with Cbz-protected amines.

Basic Conditions

Q3: Is this compound stable to basic conditions?

A3: Carbamates are generally more stable to basic hydrolysis than esters.[5] However, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH at elevated temperatures) can lead to the hydrolysis of the Cbz group.[6][7] The secondary alcohol is generally stable under basic conditions, although strong bases can catalyze side reactions if other electrophilic species are present.

  • Troubleshooting:

    • For reactions requiring a base, use milder inorganic bases (e.g., K2CO3, NaHCO3) or organic bases (e.g., triethylamine, pyridine) where possible.

    • If strong bases are required, keep reaction times and temperatures to a minimum and monitor for degradation.

Oxidative Conditions

Q4: My reaction involves an oxidizing agent, and I am seeing loss of my starting material. What are the potential degradation pathways?

A4: this compound has two main sites susceptible to oxidation: the secondary alcohol and the pyrrolidine ring.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, forming (R)-1-Cbz-3-pyrrolidinone.[8][9] This is a common transformation with many oxidizing agents.

  • Oxidation of the Pyrrolidine Ring: Harsh oxidizing conditions can lead to the degradation of the pyrrolidine ring itself.[10]

  • Troubleshooting:

    • To avoid oxidation of the alcohol, protect it with a suitable protecting group if it is not the desired reaction center.

    • If the alcohol is the target of oxidation, use mild and selective oxidizing agents (e.g., PCC, PDC, Dess-Martin periodinane) to minimize over-oxidation or ring degradation.[11]

    • Avoid strong, non-selective oxidizing agents like potassium permanganate if the integrity of the entire molecule is desired.

Reductive Conditions

Q5: I am trying to perform a reaction on another part of my molecule using catalytic hydrogenation, but my this compound is degrading. Why?

A5: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst).[4][12] This is a standard and efficient method for Cbz deprotection. The reaction is typically clean, yielding the deprotected amine, toluene, and carbon dioxide.

  • Troubleshooting:

    • If you need to perform a reduction elsewhere in the molecule while keeping the Cbz group intact, you must choose a reducing agent that is chemoselective and does not affect the Cbz group.

    • Avoid catalytic hydrogenation (e.g., H2/Pd, H2/Pt) if you wish to retain the Cbz group.

    • Consider alternative protecting groups if catalytic hydrogenation is a necessary step in your synthetic route.

Thermal Conditions

Q6: What is the thermal stability of this compound?

A6: The melting point of this compound is in the range of 74-79 °C. Above its melting point, and at elevated temperatures for prolonged periods, thermal decomposition may occur. The exact decomposition temperature and products would need to be determined by thermal analysis techniques like thermogravimetric analysis (TGA).

  • Troubleshooting:

    • For reactions requiring heat, it is advisable to keep the temperature below the known melting point if possible, or to minimize the time at higher temperatures.

    • If high-temperature reactions are necessary, monitor for the appearance of degradation products.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions based on the known reactivity of its functional groups. The degradation target of 5-20% is a general guideline for forced degradation studies.[13][14]

Stress ConditionReagents & ConditionsExpected Stability/Degradation PathwayPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, RT to 50-60 °CUnstable under strong acidic conditions. Cleavage of the Cbz group.(R)-3-pyrrolidinol, Benzyl alcohol, CO2
Basic Hydrolysis 0.1 M - 1 M NaOH, RT to 50-60 °CGenerally more stable than under acidic conditions. Prolonged exposure to strong base at elevated temperatures can cause hydrolysis of the carbamate.(R)-3-pyrrolidinol, Benzyl alcohol, CO2
Oxidation 3-30% H2O2, RTSusceptible to oxidation. The secondary alcohol can be oxidized to a ketone. The pyrrolidine ring may degrade under harsh conditions.(R)-1-Cbz-3-pyrrolidinone, ring-opened products
Reduction H2, Pd/C, RTUnstable. The Cbz group is readily cleaved by catalytic hydrogenolysis.(R)-3-pyrrolidinol, Toluene, CO2
Thermal 40-80 °CGenerally stable at moderate temperatures. Decomposition may occur at higher temperatures over extended periods.To be determined by analysis.
Photochemical UV/Vis light exposureStability should be evaluated as per ICH Q1B guidelines. Aromatic Cbz group may be susceptible to photolytic degradation.To be determined by analysis.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[15][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and/or heat at 50-60 °C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acidic degradation, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature and monitor over time.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80 °C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep control samples protected from light.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

    • Quantify the amount of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Stability_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_reporting 4. Reporting start Define Compound (this compound) lit_review Literature Review (Functional Group Reactivity) start->lit_review protocol_dev Develop Forced Degradation Protocol lit_review->protocol_dev stress Apply Stress Conditions protocol_dev->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H2O2) stress->oxidative reductive Reductive (H2/Pd) stress->reductive thermal Thermal (Heat) stress->thermal photo Photolytic (UV/Vis) stress->photo analytical_method Stability-Indicating Analytical Method (HPLC) acid->analytical_method base->analytical_method oxidative->analytical_method reductive->analytical_method thermal->analytical_method photo->analytical_method quantify Quantify Degradation analytical_method->quantify identify Identify Degradants (LC-MS) quantify->identify stability_profile Establish Stability Profile identify->stability_profile report Generate Report stability_profile->report

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for this compound based on its functional groups.

Degradation_Pathways cluster_byproducts Byproducts parent This compound deprotected (R)-3-pyrrolidinol parent->deprotected Strong Acid (HBr) or Catalytic Hydrogenation (H2/Pd) oxidized (R)-1-Cbz-3-pyrrolidinone parent->oxidized Oxidizing Agent (e.g., PCC) co2_toluene Toluene + CO2 co2_benzyl Benzyl Halide + CO2

Caption: Potential degradation pathways of this compound.

References

Overcoming poor enantioselectivity with Cbz-pyrrolidinol auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming poor enantioselectivity using Cbz-pyrrolidinol auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are Cbz-pyrrolidinol auxiliaries and why are they used?

A1: Cbz-pyrrolidinol auxiliaries are chiral molecules derived from proline, a naturally occurring amino acid.[1][2] They are employed in asymmetric synthesis to control the stereochemical outcome of a reaction. By temporarily attaching this chiral auxiliary to an achiral substrate, you can induce facial selectivity, leading to the preferential formation of one enantiomer over the other.[3] They are particularly valuable in creating complex molecules with specific three-dimensional arrangements, which is crucial in drug discovery and development.[4][5]

Q2: I am observing poor enantioselectivity in my reaction. What are the most common causes?

A2: Poor enantioselectivity can stem from several factors. The most common issues include:

  • Purity of the Auxiliary and Reagents: The enantiomeric purity of your Cbz-pyrrolidinol auxiliary is critical. Any contamination with the opposite enantiomer will directly reduce the enantiomeric excess (ee) of your product.[6] Likewise, impurities in substrates, reagents, or solvents can interfere with the reaction.[6]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that significantly influence enantioselectivity.[6] Often, lower reaction temperatures lead to higher enantiomeric excess.

  • Incorrect Stoichiometry: Using a suboptimal amount of the chiral auxiliary, base, or Lewis acid can lead to a competing, non-selective background reaction.[6]

  • Inappropriate Auxiliary Choice: The structure of the auxiliary itself must be well-matched to the substrate and reaction type to ensure effective stereochemical communication.

Q3: How does temperature affect the enantioselectivity of my reaction?

A3: Temperature plays a critical role in the transition state of the reaction. Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one diastereomer. This translates to higher enantioselectivity in the final product after the auxiliary is removed. It is common to screen temperatures such as 0 °C, -20 °C, -40 °C, and -78 °C to find the optimal balance between reaction rate and selectivity.[6]

Q4: How do I remove the Cbz-pyrrolidinol auxiliary after the reaction?

A4: The Cbz (carboxybenzyl) protecting group and the auxiliary can be removed under various conditions. A common and effective method is palladium-catalyzed hydrogenolysis.[4] However, for substrates sensitive to hydrogenation, acid-mediated deprotection using reagents like HCl in an organic solvent or isopropanol hydrochloride (IPA·HCl) can be a practical, metal-free alternative.[7] In some specific cases, low-carbon alcohols like methanol or ethanol can also be used for deprotection, particularly with certain heterocyclic compounds.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered when using Cbz-pyrrolidinol auxiliaries.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (d.r.)
Potential Cause Recommended Solution & Action Steps
Impure Chiral Auxiliary Verify Auxiliary Purity: Confirm the enantiomeric purity of the Cbz-pyrrolidinol auxiliary using chiral HPLC or SFC. If the purity is suboptimal, repurify it by recrystallization or chromatography.
Contaminated Reagents/Solvents Ensure High Purity: Use freshly distilled, anhydrous solvents. Purify substrates and other reagents if their purity is questionable. Impurities can act as catalyst poisons or participate in side reactions.[6]
Suboptimal Temperature Perform a Temperature Screen: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, -78 °C). Analyze a sample at each temperature to determine the effect on selectivity.
Incorrect Solvent Choice Conduct a Solvent Screen: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Test a range of aprotic solvents (e.g., THF, DCM, Toluene, Diethyl Ether) to find the optimum.
Ineffective Lewis Acid/Base Optimize Additives: In reactions like aldol additions or alkylations, the choice of base (e.g., LDA, LiHMDS) or Lewis acid is crucial for forming a well-defined enolate. Screen different bases/acids and their stoichiometry.
Problem 2: Low Reaction Yield or Incomplete Conversion
Potential Cause Recommended Solution & Action Steps
Insufficient Reaction Time Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. If the reaction has stalled, a longer reaction time or a slight increase in temperature may be necessary (balance with selectivity).
Steric Hindrance Modify Substrate or Auxiliary: If the substrate or electrophile is particularly bulky, it may hinder the approach to the enolate. Consider using a Cbz-pyrrolidinol auxiliary with a different substitution pattern to reduce steric clash.
Reagent Degradation Ensure Inert Conditions: If using air- or moisture-sensitive reagents like organolithiums or certain Lewis acids, ensure the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Difficult Auxiliary Cleavage Optimize Deprotection: If the low yield is observed after the removal step, the cleavage conditions may be too harsh. Explore alternative methods (e.g., switch from hydrogenolysis to acid-mediated removal) or milder conditions (lower temperature, different catalyst).[7]

Quantitative Data Summary

The following tables summarize typical results from asymmetric reactions using chiral pyrrolidine-based auxiliaries and catalysts, illustrating the impact of key parameters.

Table 1: Effect of Temperature on Enantioselectivity in an Asymmetric Aldol Reaction

EntryTemperature (°C)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee) of Major Diastereomer
125 (Room Temp)85:1578
2092:891
3-2095:595
4-78>99:1>99

Note: Data is representative and illustrates a general trend. Actual results will vary based on specific substrates and conditions.

Table 2: Influence of Solvent on an Asymmetric Alkylation Reaction

EntrySolventDiastereomeric RatioEnantiomeric Excess (% ee)
1Tetrahydrofuran (THF)94:696
2Dichloromethane (DCM)88:1285
3Toluene91:990
4Diethyl Ether90:1089

Note: Data is representative. Optimal solvent choice is highly dependent on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acylated Cbz-pyrrolidinol auxiliary dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add a lithium amide base (e.g., LDA or LiHMDS) dropwise via syringe. Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde substrate dropwise as a solution in anhydrous THF.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Cleavage of the Cbz-Pyrrolidinol Auxiliary via Hydrogenolysis

  • Setup: Dissolve the purified aldol adduct in a suitable solvent (e.g., Methanol or Ethyl Acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be required.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Asymmetric Reaction cluster_analysis Step 3: Analysis & Purification cluster_cleavage Step 4: Auxiliary Removal start Substrate + Cbz-Pyrrolidinol Auxiliary acylation Acylation/Amide Formation start->acylation enolate Enolate Formation (Base, -78°C) acylation->enolate reaction Addition of Electrophile (e.g., Aldehyde) enolate->reaction product_aux Product-Auxiliary Adduct (High d.r.) reaction->product_aux purify Chromatography product_aux->purify analysis Determine d.r./e.e. (NMR, Chiral HPLC) purify->analysis cleavage Cleavage Reaction (e.g., Hydrogenolysis) analysis->cleavage final_product Final Enantiopure Product cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

Caption: Workflow for asymmetric synthesis using a Cbz-pyrrolidinol auxiliary.

troubleshooting_enantioselectivity start Poor Enantioselectivity Observed q1 Is the chiral auxiliary enantiomerically pure? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Are reaction conditions optimized? ans1_yes->q2 sol1 Repurify or replace the auxiliary. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Are all reagents and solvents pure and dry? ans2_yes->q3 sol2 Screen temperature, solvent, and additives (base/Lewis acid). ans2_no->sol2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no end_node Re-evaluate substrate/ auxiliary compatibility. ans3_yes->end_node sol3 Purify reagents and use anhydrous solvents under inert atmosphere. ans3_no->sol3

Caption: Decision tree for troubleshooting poor enantioselectivity.

References

Technical Support Center: Scaling Up Reactions Involving (R)-(-)-1-Cbz-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions with (R)-(-)-1-Cbz-3-pyrrolidinol. The information is presented in a question-and-answer format for easy reference.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions where this compound is used as a starting material?

A1: this compound is a versatile chiral building block frequently used in the synthesis of pharmaceuticals and other biologically active molecules.[1] The most common reactions include:

  • Mitsunobu Reaction: For the inversion of the alcohol's stereochemistry to access the corresponding (S)-configured amines, azides, or ethers.[2]

  • O-Acylation/O-Alkylation: To introduce various substituents on the hydroxyl group.

  • Cbz-Deprotection: To liberate the secondary amine for further functionalization.

Q2: What are the primary challenges when scaling up Mitsunobu reactions involving this alcohol?

A2: The most significant challenge in scaling up Mitsunobu reactions is the purification of the desired product from the stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., 1,2-dicarbethoxyhydrazine from DEAD).[3][4][5] On a large scale, chromatographic separation is often impractical and economically unviable.[3][4]

Q3: Are there scalable alternatives to catalytic hydrogenation for Cbz-deprotection to avoid handling hydrogen gas?

A3: Yes, several scalable alternatives exist. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer option that avoids the need for high-pressure hydrogen gas.[6][7] Additionally, acid-mediated deprotection using reagents like HCl in a suitable solvent or HBr in acetic acid is a metal-free, operationally simple, and scalable method.[6][8]

Q4: My Cbz-deprotection by catalytic hydrogenation is sluggish or fails. What could be the cause?

A4: Catalyst poisoning is a common issue. If your substrate contains functional groups with sulfur or other moieties that can bind strongly to the palladium catalyst, it can deactivate the catalyst.[9] In such cases, increasing the catalyst loading might help, but alternative deprotection methods like acidic cleavage may be more suitable.[9] Working in acidic conditions (e.g., MeOH/AcOH) can also help by protonating the product amine, preventing it from deactivating the catalyst.[7]

Troubleshooting Guides

Mitsunobu Reaction Scale-Up

Issue: Difficulty removing triphenylphosphine oxide (TPPO) and hydrazine byproducts at scale.

  • Potential Cause: High solubility of byproducts in the reaction solvent, making direct precipitation or extraction inefficient. Standard lab-scale purification by column chromatography is not feasible for large quantities.[3][4]

  • Troubleshooting Workflow:

    G start Crude Mitsunobu Reaction Mixture solvent Is the reaction solvent non-polar (e.g., Toluene, Cyclohexane)? start->solvent precipitate Cool reaction mixture to induce precipitation of TPPO/hydrazine byproduct. solvent->precipitate  Yes polar_solvent Solvent is polar (e.g., THF, DCM). solvent->polar_solvent  No filter Filter the solids. precipitate->filter filtrate Process filtrate containing the product. filter->filtrate solvent_swap Perform solvent swap to a non-polar solvent like Toluene, Heptane, or Cyclohexane. polar_solvent->solvent_swap zncl2 Alternative: Add ZnCl2 to precipitate a TPPO-Zn complex from polar solvents. polar_solvent->zncl2 solvent_swap->precipitate

    Caption: Troubleshooting workflow for byproduct removal in Mitsunobu reactions.

Issue: Low or incomplete conversion at larger scales.

  • Potential Causes:

    • Reagent Quality: Triphenylphosphine can oxidize over time, and azodicarboxylates like DIAD can degrade.

    • Insufficient Mixing: Inadequate agitation in large reactors can lead to poor mass and heat transfer.

    • Moisture: Water in the solvent or on glassware can consume the reactive intermediates.

  • Recommended Solutions:

    • Use freshly opened or properly stored reagents.

    • Ensure the reactor is equipped with an appropriate mechanical stirrer to maintain a homogeneous mixture.

    • Use anhydrous solvents and dry all glassware thoroughly before use.

O-Acylation with Acyl Chlorides or Anhydrides

Issue: Exothermic reaction is difficult to control during scale-up.

  • Potential Cause: The reaction between the pyrrolidinol and highly reactive acylating agents like acyl chlorides is rapid and generates significant heat. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.

  • Troubleshooting Workflow:

    G start Planning Large-Scale Acylation reagent Select Acylating Agent start->reagent acyl_chloride Acyl Chloride (More Reactive) reagent->acyl_chloride High Reactivity Needed anhydride Acid Anhydride (Less Reactive) reagent->anhydride Milder Conditions Possible slow_addition Implement slow, controlled addition of the acylating agent via addition funnel. acyl_chloride->slow_addition anhydride->slow_addition cooling Ensure efficient reactor cooling (e.g., use a chiller, maintain a cold bath). slow_addition->cooling monitor Monitor internal temperature continuously. cooling->monitor end Controlled Reaction monitor->end

    Caption: Logical workflow for controlling exothermic acylation reactions.

Issue: Formation of diacylated or other impurities.

  • Potential Cause: Use of excess acylating agent or reaction temperatures being too high. The presence of a base (like triethylamine or pyridine, often used to scavenge HCl) can also promote side reactions if not controlled properly.

  • Recommended Solutions:

    • Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.

    • Maintain a low reaction temperature (e.g., 0 °C) during the addition and reaction period.

    • Add the base slowly along with the acylating agent, rather than having it all present at the start.

Cbz-Deprotection

Issue: Incomplete reaction or formation of side products during acid-mediated deprotection.

  • Potential Cause: Insufficient acid strength or concentration. The substrate may have other acid-sensitive functional groups that react under the conditions.

  • Recommended Solutions:

    • Ensure the acidic reagent (e.g., HCl in a solvent) is of the correct concentration.

    • Increase the reaction temperature or time, monitoring carefully by TLC or LC-MS.

    • If side reactions are an issue, consider a different deprotection method like transfer hydrogenation, which occurs under neutral conditions.

Quantitative Data

Table 1: Comparison of Cbz-Deprotection Methods (Illustrative Data)

MethodReagents/CatalystConditionsTypical Reaction TimeTypical Yield (%)Key Scale-Up ConsiderationsReference(s)
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm)MeOH or EtOH, RT4 - 72 hours>90%Requires specialized hydrogenation equipment; potential fire hazard with dry catalyst.[9]
Transfer Hydrogenation 10% Pd/C, Ammonium Formatei-PrOH, RT or gentle heating~10 minutes - 2 hoursHighSafer alternative to H₂ gas; avoids high-pressure setups.[6][9]
Acidic Cleavage 33% HBr in Acetic AcidAcetic Acid, RT2 - 16 hoursHighMetal-free; requires handling of corrosive acids; workup involves neutralization.[6]
Acidic Cleavage HCl in IPAIPA, 65-75 °C~4 hoursHighMetal-free and scalable; requires heating and subsequent solvent removal.[8]

Experimental Protocols

Protocol 1: Large-Scale Mitsunobu Reaction with Stereochemical Inversion

This protocol is adapted for the stereochemical inversion of this compound to its (S)-azido counterpart, a common precursor for the (S)-amino alcohol derivative. It incorporates a scalable, chromatography-free workup.

  • Materials:

    • This compound (1.0 eq.)

    • Triphenylphosphine (PPh₃) (1.2 eq.)

    • Diisopropylazodicarboxylate (DIAD) (1.2 eq.)

    • Diphenylphosphoryl azide (DPPA) (1.2 eq.)

    • Anhydrous Toluene

    • Isopropanol (IPA)

  • Procedure:

    • To a suitably sized, dry reactor under an inert atmosphere (N₂ or Ar), charge this compound (1.0 eq.), triphenylphosphine (1.2 eq.), and anhydrous toluene.

    • Cool the mixture to 0 °C in an ice/water bath with efficient stirring.

    • Slowly add a solution of DIAD (1.2 eq.) in toluene dropwise, maintaining the internal temperature below 5 °C.

    • Add DPPA (1.2 eq.) dropwise, again keeping the temperature below 5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification: Upon completion, cool the reaction mixture to 0-5 °C and stir for 2-4 hours to induce the precipitation of triphenylphosphine oxide and the DIAD-hydrazine byproduct.[4]

    • Filter the solids through a pressure filter (e.g., Nutsche filter) and wash the cake with chilled toluene.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil.

    • Add isopropanol (IPA) to the crude oil and heat to 50-55 °C to dissolve, then cool slowly to crystallize the desired (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate product.[4]

    • Filter the crystalline product, wash with cold IPA, and dry under vacuum.

Protocol 2: Scalable Cbz-Deprotection via Transfer Hydrogenation

This protocol provides a safer alternative to traditional hydrogenation for removing the Cbz group at scale.[6]

  • Materials:

    • Cbz-protected pyrrolidine derivative (1.0 eq.)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ammonium formate (3-5 eq.)

    • Methanol or Ethanol

  • Procedure:

    • In a reactor, dissolve the Cbz-protected compound (1.0 eq.) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Add ammonium formate (3-5 eq.) in portions. The reaction can be exothermic, so control the rate of addition to maintain a safe internal temperature.

    • Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

    • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be further purified by crystallization or an appropriate aqueous work-up to remove any remaining salts.

References

Validation & Comparative

A Comparative Guide to (R)-(-)-1-Cbz-3-pyrrolidinol and (S)-(+)-1-Cbz-3-pyrrolidinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving the desired stereochemical outcome. Among the versatile chiral synthons available to researchers, (R)-(-)-1-Cbz-3-pyrrolidinol and its enantiomer, (S)-(+)-1-Cbz-3-pyrrolidinol, have emerged as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive comparison of these two enantiomers, focusing on their application in asymmetric synthesis, supported by illustrative synthetic pathways and principles.

The fundamental difference in the application of this compound and (S)-(+)-1-Cbz-3-pyrrolidinol lies in their absolute stereochemistry. As enantiomers, they are mirror images of each other, and this inherent chirality directly dictates the stereochemistry of the final product when they are used as chiral building blocks. The selection of either the (R) or (S) form is a strategic decision made at the outset of a synthetic route to target a specific enantiomer of a biologically active molecule.

Performance in Asymmetric Synthesis: A Tale of Two Enantiomers

Direct comparative studies evaluating the kinetic or thermodynamic performance of this compound versus its (S)-(+) counterpart in the same reaction are not prevalent in the literature. This is because their roles are typically not interchangeable for a given target stereoisomer. Instead, their "performance" is best understood by their ability to faithfully transfer their inherent chirality to the target molecule. The efficiency of this transfer is reflected in the enantiomeric excess (e.e.) and overall yield of the desired product.

To illustrate this principle, we can examine the synthesis of the selective M3 muscarinic receptor antagonist, Darifenacin. The active enantiomer is (S)-Darifenacin. A common synthetic strategy involves the use of a chiral pyrrolidine core.

Illustrative Synthesis of (S)-Darifenacin and its (R)-enantiomer

The synthesis of (S)-Darifenacin logically commences with (S)-(+)-1-Cbz-3-pyrrolidinol. Conversely, employing this compound under identical reaction conditions would be expected to yield (R)-Darifenacin.

Experimental Protocols

A generalized, multi-step experimental protocol for the synthesis of a key intermediate for Darifenacin, starting from the Cbz-protected 3-pyrrolidinol, is outlined below. This protocol is a composite based on established synthetic transformations in this field.

Step 1: Activation of the Hydroxyl Group (Mesylation)

To a solution of (S)-(+)-1-Cbz-3-pyrrolidinol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Substitution with Diphenylacetonitrile

To a solution of diphenylacetonitrile (1.1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. A solution of the mesylate from Step 1 (1.0 eq.) in DMF is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Alkylation

The Cbz-protecting group of the product from Step 2 is removed via catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like methanol. The resulting secondary amine is then alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile to yield the nitrile precursor to Darifenacin.

Step 4: Hydrolysis of the Nitrile

The nitrile is hydrolyzed to the corresponding amide under basic or acidic conditions to afford the final Darifenacin product.

Data Presentation

The expected outcomes from the synthesis of Darifenacin using either (R)- or (S)-1-Cbz-3-pyrrolidinol are summarized in the table below. The yields and enantiomeric excess are expected to be comparable for both pathways, assuming no unforeseen stereochemical-dependent side reactions.

Starting MaterialKey Intermediate StereochemistryFinal ProductExpected Enantiomeric Purity
(S)-(+)-1-Cbz-3-pyrrolidinol(S)-configuration at C3(S)-DarifenacinHigh (>98% e.e.)
This compound(R)-configuration at C3(R)-DarifenacinHigh (>98% e.e.)

Mandatory Visualizations

G Logical Flow for Chiral Synthesis cluster_R Pathway to (R)-Product cluster_S Pathway to (S)-Product R_start This compound R_intermediate Key Chiral Intermediate (R) R_start->R_intermediate R_product Final Product (R)-Enantiomer R_intermediate->R_product S_start (S)-(+)-1-Cbz-3-pyrrolidinol S_intermediate Key Chiral Intermediate (S) S_start->S_intermediate S_product Final Product (S)-Enantiomer S_intermediate->S_product start Prochiral or Achiral Precursors start->R_start start->S_start

Caption: Choice of enantiomeric starting material dictates final product stereochemistry.

G Generalized Experimental Workflow start Select (R)- or (S)-1-Cbz-3-pyrrolidinol step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 step2 Nucleophilic Substitution step1->step2 step3 Deprotection & Further Functionalization step2->step3 end Final Chiral Product step3->end

Caption: A typical reaction sequence utilizing Cbz-3-pyrrolidinol as a chiral building block.

References

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus Cbz-Pyrrolidinol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in drug development and natural product synthesis, the asymmetric aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The use of chiral auxiliaries is a robust and highly predictable strategy to control the stereochemical outcome of these reactions. Among the most successful and widely adopted are the oxazolidinone auxiliaries developed by David A. Evans. This guide provides an objective comparison between the well-established Evans auxiliaries and N-Cbz-pyrrolidinol derivatives in the context of asymmetric aldol reactions, supported by available experimental data and detailed protocols.

Introduction to Chiral Auxiliaries in Aldol Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. In an aldol reaction, the auxiliary is typically acylated, and the resulting imide is converted into a chiral enolate. This enolate then reacts with an aldehyde, with the steric and electronic properties of the auxiliary directing the facial approach of the electrophile. This process creates two new stereocenters in a predictable manner. After the reaction, the auxiliary is cleaved from the product and can often be recovered.

Evans auxiliaries, typically derived from amino acids like valine or phenylalanine, have become the gold standard for this approach due to their high efficacy and predictability in generating syn-aldol products.[1][2][3] In contrast, while pyrrolidine scaffolds, such as those derived from proline, are central to asymmetric synthesis, their application as covalently-bound chiral auxiliaries in aldol reactions is not well-documented in scientific literature. Instead, they are predominantly used to create highly effective organocatalysts for aldol reactions, which operate via a different, non-covalent catalytic cycle.[4][5]

This guide will focus on the established performance of Evans auxiliaries and contrast their mechanism and application with the typical role of pyrrolidine-based structures in modern aldol chemistry.

Comparative Performance: Evans Auxiliaries

Evans auxiliaries are renowned for their ability to induce high levels of diastereoselectivity in aldol reactions, almost exclusively favoring the syn adduct. The stereochemical outcome is reliably controlled by the formation of a six-membered, chair-like transition state, which is directed by a boron enolate.[1][6] The bulky substituent on the oxazolidinone ring effectively shields one face of the Z-enolate, forcing the aldehyde to approach from the less hindered face.[6]

Below is a summary of representative quantitative data for aldol reactions mediated by Evans-type auxiliaries.

Chiral AuxiliaryAldehydeEnolate SourceConditionsDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinoneIsovaleraldehydePropionyl Imide1) Bu₂BOTf, DIPEA, CH₂Cl₂ -78°C>99:195
(S)-4-benzyl-2-oxazolidinoneBenzaldehydePropionyl Imide1) Bu₂BOTf, DIPEA, CH₂Cl₂ -78°C99:181
(R)-4-isopropyl-2-oxazolidinonePropionaldehydePropionyl Imide1) Bu₂BOTf, DIPEA, CH₂Cl₂ -78°C97:380
(R)-4-isopropyl-2-oxazolidinoneIsobutyraldehydePropionyl Imide1) Bu₂BOTf, DIPEA, CH₂Cl₂ 0°C>99:185

Note: Data compiled from representative literature. Actual results may vary based on specific substrate and reaction conditions.

Key Observation: The Evans protocol consistently delivers exceptional levels of diastereoselectivity (>95:5 d.r.) for the syn-aldol product across a wide range of aliphatic and aromatic aldehydes.

The Role of Cbz-Pyrrolidinol Derivatives

A thorough review of scientific literature indicates that N-Cbz-pyrrolidinol and related simple N-acyl pyrrolidinones are not commonly employed as chiral auxiliaries for aldol reactions in the same manner as Evans oxazolidinones. Direct comparative data on their performance in this specific role is therefore unavailable.

Instead, the pyrrolidine scaffold, particularly from L-proline, is a foundational element in the field of organocatalysis . Proline and its derivatives catalyze aldol reactions by forming a nucleophilic enamine intermediate with a ketone donor, which then attacks an aldehyde acceptor. This catalytic cycle does not involve the covalent attachment of the pyrrolidine to the final product. While highly effective, this mechanism is fundamentally different from the stoichiometric, auxiliary-based approach.

Experimental Protocols

General Protocol for an Evans Asymmetric Aldol Reaction

This protocol is a representative example for the synthesis of a syn-β-hydroxy carbonyl compound.

  • Acylation of the Auxiliary:

    • Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.

  • Boron Enolate Formation and Aldol Addition:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

    • Add diisopropylethylamine (DIPEA, 1.2 eq.) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 eq.). Stir for 30 minutes at 0 °C, then cool the mixture to -78 °C.

    • Add the aldehyde (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture to remove most of the organic solvents. Extract the aqueous residue with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldol adduct.

    • To cleave the auxiliary, dissolve the crude adduct in a 2:1 mixture of THF and water at 0 °C. Add aqueous hydrogen peroxide (30% w/w, 4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.).

    • Stir vigorously for 4-6 hours. Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Separate the layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the desired β-hydroxy carboxylic acid.

Visualization of the Chiral Auxiliary Workflow

The following diagram illustrates the general logical workflow for an asymmetric synthesis utilizing a covalently-bound chiral auxiliary, such as an Evans oxazolidinone.

G cluster_start Setup cluster_reaction Core Reaction Sequence cluster_end Product & Recovery start_substrate Prochiral Substrate (e.g., Propionyl Chloride) acylation 1. Acylation start_substrate->acylation chiral_aux Chiral Auxiliary (e.g., Evans Oxazolidinone) chiral_aux->acylation enolate_formation 2. Chiral Enolate Formation acylation->enolate_formation Forms Chiral Imide aldol_addition 3. Aldol Addition with Aldehyde enolate_formation->aldol_addition Reacts with R-CHO cleavage 4. Auxiliary Cleavage aldol_addition->cleavage Forms Diastereomeric Adduct final_product Enantiopure Aldol Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for a chiral auxiliary-mediated synthesis.

Conclusion

Evans oxazolidinone auxiliaries represent a highly reliable and well-documented method for achieving excellent diastereoselectivity in asymmetric aldol reactions, consistently favoring the syn product. The methodology is supported by a wealth of experimental data and a clear mechanistic model involving a boron-chelated transition state.

In contrast, Cbz-pyrrolidinol and similar pyrrolidine-based structures are not typically used as stoichiometric chiral auxiliaries for aldol reactions. Their immense value in asymmetric synthesis lies in their role as precursors to, or direct use as, organocatalysts. This catalytic approach, while also highly powerful for aldol reactions, operates through a distinct enamine-based mechanism. Therefore, for researchers requiring predictable and high-fidelity control over syn-aldol stereochemistry via an auxiliary-based method, the Evans oxazolidinone system remains the superior and extensively validated choice.

References

A Researcher's Guide to Enantiomeric Excess Determination for Cbz-Pyrrolidinol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in validating the stereoselectivity of reactions involving chiral molecules like Cbz-pyrrolidinol. This guide provides a comparative overview of common analytical techniques used to determine the ee of products derived from Cbz-pyrrolidinol reactions, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric excess of Cbz-pyrrolidinol derivatives are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and molecular structures.

Comparison of Analytical Methods

Chiral HPLC is often the most widely used and reliable method for ee determination due to its versatility and high resolution.[1][2] NMR spectroscopy provides a powerful alternative, particularly with the use of chiral solvating or derivatizing agents that induce chemical shift differences between enantiomers.[3] Chiral GC is also a viable option, especially for volatile compounds, and often employs derivatization to enhance separation.[4]

MethodPrincipleCommon Application for Pyrrolidine DerivativesAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][5]Direct separation of a wide range of Cbz-pyrrolidinol products and other N-protected pyrrolidinols.[2]Broad applicability, high resolution, direct analysis is often possible.[6]Method development can be time-consuming, requires specialized chiral columns.[2]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[3][7]Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to resolve signals of pyrrolidine enantiomers.[8]Rapid analysis, no need for chromatographic separation, provides structural information.[9]Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of expensive chiral auxiliaries.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[4]Analysis of volatile or derivatized pyrrolidine derivatives.[4]High efficiency and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]Limited to thermally stable and volatile compounds, derivatization is often necessary.[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited. These protocols are intended to serve as a starting point and may require optimization for specific Cbz-pyrrolidinol reaction products.

This protocol is adapted for the analysis of N-protected pyrrolidinol derivatives.[2]

  • Instrumentation : HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based column such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a suitable starting point.[2]

  • Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.[1][2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Column Temperature : 25 °C.[2]

  • Detection : UV at 210 nm.[2][10]

  • Sample Preparation : Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.[1]

  • Procedure :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of the product to determine the retention times of both enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for the two enantiomers.

  • Calculation of Enantiomeric Excess : ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1]

This protocol outlines a general procedure for using a chiral solvating agent to determine ee by ¹H NMR.

  • Instrumentation : NMR Spectrometer (a higher field strength, e.g., 400 MHz or greater, is recommended for better resolution).

  • Chiral Auxiliary : A suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral macrocycle).

  • Solvent : A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Procedure :

    • Prepare a solution of the Cbz-pyrrolidinol product of known concentration in the chosen deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the product.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube. In some cases, a molar excess of the CSA may be required to achieve sufficient separation of the signals.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be resolved into two separate peaks or sets of peaks.

    • Integrate the well-separated signals corresponding to each enantiomer.

  • Calculation of Enantiomeric Excess : The ee is calculated from the ratio of the integrated areas of the resolved signals.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a general workflow for determining the enantiomeric excess of a product from a Cbz-pyrrolidinol reaction.

G cluster_0 Reaction & Workup cluster_1 Method Selection cluster_2 Analysis cluster_3 Data Processing Reaction Cbz-pyrrolidinol Reaction Purification Product Purification Reaction->Purification Method_Selection Select Appropriate ee Determination Method Purification->Method_Selection Chiral_HPLC Chiral HPLC Method_Selection->Chiral_HPLC Volatile & Thermally Stable? No NMR NMR Spectroscopy Method_Selection->NMR Alternative Chiral_GC Chiral GC Method_Selection->Chiral_GC Volatile & Thermally Stable? Yes Data_Analysis Integrate Signals/ Peak Areas Chiral_HPLC->Data_Analysis NMR->Data_Analysis Chiral_GC->Data_Analysis Calculation Calculate ee% Data_Analysis->Calculation Final_Result Final_Result Calculation->Final_Result Final ee Value

Caption: Workflow for ee determination of Cbz-pyrrolidinol products.

References

Spectroscopic Strategies for Stereochemical Confirmation of Cbz-Pyrrolidinol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules such as Cbz-pyrrolidinol derivatives. These compounds are valuable building blocks in medicinal chemistry, and their biological activity is often dependent on their specific stereoisomeric form. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC)—to confirm the stereochemistry of Cbz-pyrrolidinol products, supported by experimental data and detailed protocols.

NMR Spectroscopy: Elucidating Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers, such as the cis and trans isomers of substituted pyrrolidinols. Differences in the spatial arrangement of atoms in these isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive evidence of through-space proximity between protons, confirming stereochemical assignments.

Data Presentation: ¹H and ¹³C NMR of a Representative N-Cbz-4-hydroxyproline Methyl Ester

The following table presents representative ¹H and ¹³C NMR data for the cis and trans isomers of N-Cbz-4-hydroxy-L-proline methyl ester, a closely related analogue to many Cbz-pyrrolidinol products. The distinct chemical shifts, particularly for the protons and carbons of the pyrrolidine ring, are diagnostic for each isomer.

Atom trans-isomer ¹H Chemical Shift (ppm) cis-isomer ¹H Chemical Shift (ppm) trans-isomer ¹³C Chemical Shift (ppm) cis-isomer ¹³C Chemical Shift (ppm)
Cbz-CH₂~5.15 (s)~5.12 (s)~67.5~67.3
Cbz-Ar~7.35 (m)~7.35 (m)~128.5, 128.0, 127.8~128.5, 128.0, 127.8
Cbz-C=O--~154.8~155.0
Pro-C2 (α)~4.50 (t)~4.65 (d)~59.5~58.8
Pro-C3 (β)~2.30 (m), 2.15 (m)~2.60 (m), 2.05 (m)~38.5~36.5
Pro-C4 (γ)~4.45 (m)~4.55 (m)~69.5~68.0
Pro-C5 (δ)~3.65 (m), 3.55 (m)~3.80 (m), 3.70 (m)~54.0~53.0
COOCH₃~3.75 (s)~3.70 (s)~52.5~52.3
C=O (ester)--~173.0~173.5

Note: Data is compiled and representative of typical values found in the literature for N-protected 4-hydroxyproline esters. Exact chemical shifts can vary based on solvent and experimental conditions.

Key Differentiators in NMR Spectra:
  • Pro-C2 (α-proton): A significant difference in the chemical shift and multiplicity of the α-proton is often observed between cis and trans isomers due to the different anisotropic effects of the C4-hydroxyl group.

  • Pro-C3 and Pro-C5 Protons: The chemical shifts of the methylene protons on the pyrrolidine ring are sensitive to the stereochemistry at C4.

  • ¹³C Chemical Shifts: The carbon signals of the pyrrolidine ring, particularly C3, C4, and C5, show noticeable differences between the two isomers.

NOESY for Unambiguous Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close to each other (< 5 Å), which is invaluable for confirming stereochemical assignments. For example, in the trans isomer of a 4-hydroxypyrrolidine derivative, a NOE correlation would be expected between the C2-proton and the C4-proton. In contrast, in the cis isomer, a stronger NOE would be anticipated between the C2-proton and one of the C3-protons on the same face of the ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the Cbz-pyrrolidinol product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • 2D NMR (COSY and HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

  • NOESY:

    • Acquire a 2D NOESY spectrum to identify through-space correlations.

    • Typical parameters: mixing time of 500-800 ms, relaxation delay of 1-2 seconds.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra.

Vibrational Circular Dichroism (VCD): Determining Absolute Configuration

While NMR is powerful for determining relative stereochemistry, Vibrational Circular Dichroism (VCD) is an excellent method for establishing the absolute configuration of a chiral molecule. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer, the absolute configuration can be unambiguously assigned.

Experimental and Theoretical Workflow for VCD Analysis

VCD workflow for absolute configuration determination.
Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the Cbz-pyrrolidinol product at a concentration of 0.05–0.1 M in a suitable solvent (e.g., CDCl₃ or CCl₄). The solvent should have minimal absorption in the infrared region of interest (typically 1800-900 cm⁻¹). Use a sample volume of approximately 150-200 µL.

  • Instrumentation: A dedicated FT-VCD spectrometer (e.g., Bruker PMA 50, BioTools ChiralIR-2X).

  • Measurement Parameters:

    • Cell: A transmission cell with BaF₂ or CaF₂ windows and a pathlength of 75-100 µm.

    • Resolution: 4-8 cm⁻¹.

    • Acquisition Time: Collect spectra for 2-4 hours to achieve a good signal-to-noise ratio.

    • Baseline Correction: Record a VCD spectrum of the pure solvent under the same conditions for baseline subtraction.

  • Theoretical Calculations:

    • Perform conformational searches and geometry optimizations for one enantiomer (e.g., the R-enantiomer) using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for the optimized conformers.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the R- and S-enantiomers (the spectrum of the S-enantiomer is the mirror image of the R-enantiomer). A good match in the signs and relative intensities of the major VCD bands allows for a confident assignment of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): An Alternative for Enantiomeric Purity and Separation

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For Cbz-pyrrolidinol products, polysaccharide-based and macrocyclic glycopeptide-based columns are often effective.

Comparison of Chiral Stationary Phases for a Pyrrolidinol Analogue

The following table compares two common types of chiral stationary phases for the analysis of N-Boc-3-pyrrolidinol, a close analogue of Cbz-pyrrolidinol.

Feature Polysaccharide-Based CSP (e.g., CHIRALPAK® IC-3) Macrocyclic Glycopeptide-Based CSP (e.g., Astec® CHIROBIOTIC® T)
Chiral Selector Cellulose tris(3,5-dichlorophenylcarbamate)Teicoplanin
Typical Mobile Phase Normal Phase (e.g., n-Hexane/Isopropanol)Reversed Phase (e.g., Methanol/Aqueous Buffer)
Separation Mechanism Hydrogen bonding, dipole-dipole interactions, inclusion complexationHydrogen bonding, ionic interactions, inclusion complexing
Advantages Broad applicability, high efficiencyRobust, good for polar compounds, compatible with a wider range of solvents
Considerations Coated versions may have solvent limitationsMay require buffer in the mobile phase
Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Method 1: Polysaccharide-Based CSP

    • Column: CHIRALPAK® IC-3 (or similar), 250 x 4.6 mm, 3 µm.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), starting with a ratio of 90:10 (v/v). Optimize the ratio to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method 2: Macrocyclic Glycopeptide-Based CSP

    • Column: Astec® CHIROBIOTIC® T (or similar), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Methanol and 20 mM ammonium acetate buffer (pH 6.0), for example, 10:90 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Conclusion

The stereochemical analysis of Cbz-pyrrolidinol products requires a multi-faceted approach. NMR spectroscopy, particularly with the aid of 2D techniques like NOESY, is indispensable for determining the relative stereochemistry of diastereomers. For the unambiguous assignment of absolute configuration, VCD provides a powerful solution-phase alternative to X-ray crystallography. Finally, chiral HPLC is an essential tool for assessing enantiomeric purity and for the preparative separation of enantiomers. By employing these techniques in a complementary fashion, researchers can confidently elucidate the three-dimensional structure of their Cbz-pyrrolidinol products, ensuring the quality and specificity required for their applications in drug discovery and development.

A Comparative Analysis of N-Cbz, N-Boc, and N-Tosyl Protecting Groups for 3-Pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of nitrogen protecting groups for the versatile chiral building block, 3-pyrrolidinol.

The strategic protection of the secondary amine in 3-pyrrolidinol is a critical step in the synthesis of a wide array of pharmaceutical compounds. The choice of the protecting group significantly influences the overall synthetic route, affecting reaction yields, stability towards various reagents, and the ease of deprotection. This guide provides an objective comparison of three commonly employed nitrogen protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and p-Toluenesulfonyl (Tosyl), with a specific focus on their application to 3-pyrrolidinol.

Introduction to N-Protecting Groups

Nitrogen-protecting groups are essential tools in organic synthesis, temporarily masking the reactivity of an amine to allow for chemical transformations on other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

Comparative Analysis of Protection and Deprotection

The selection of a suitable protecting group is contingent upon the specific requirements of the synthetic pathway. Below is a detailed comparison of the N-Cbz, N-Boc, and N-Tosyl groups for the protection of 3-pyrrolidinol, supported by experimental data.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and mild acidic deprotection conditions.

Protection: The protection of 3-pyrrolidinol with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A common procedure involves the use of triethylamine in a solvent like dichloromethane, affording the N-Boc-3-pyrrolidinol in high yields, often exceeding 95%.[1] Another reported method utilizes a biphasic system of ethyl acetate and water with sodium bicarbonate as the base, yielding (R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidine at 84%.

Deprotection: The Boc group is readily cleaved under acidic conditions. A standard and highly effective method involves the use of trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction is typically fast and proceeds at room temperature. Other acidic reagents such as hydrochloric acid in methanol or dioxane can also be employed.

N-Carboxybenzyl (Cbz) Protection

The Cbz group is a robust protecting group, stable to a wide range of conditions, and is typically removed by catalytic hydrogenolysis.

Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenation. This involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly selective and generally does not affect other functional groups.

N-p-Toluenesulfonyl (Tosyl) Protection

The Tosyl group is a very stable protecting group, resistant to a wide range of reaction conditions, including strongly acidic and basic environments.

Protection: The tosylation of amines is achieved by reacting them with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base. While a specific experimental procedure and yield for the direct tosylation of 3-pyrrolidinol were not found, a general method for the synthesis of N-tosyl pyrrolidines has been described.[2]

Deprotection: Due to its stability, the removal of the Tosyl group often requires harsh conditions. Reductive cleavage using dissolving metals, such as magnesium in methanol, is a common method.[3][4]

Data Presentation

Protecting GroupProtection ReagentTypical ConditionsReported Yield for 3-PyrrolidinolDeprotection MethodTypical Conditions
N-Boc (Boc)₂OEt₃N, DCM, 0°C to rt>95%[1]Acidic HydrolysisTFA, DCM, rt
N-Cbz Cbz-ClBase, SolventNot specifiedCatalytic HydrogenolysisH₂, Pd/C, rt
N-Tosyl Ts-ClBase, SolventNot specifiedReductive CleavageMg, MeOH

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-3-Pyrrolidinol[1]
  • Dissolution: Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate to obtain N-Boc-(R)-3-pyrrolidinol.

Protocol 2: General Procedure for N-Boc Deprotection with TFA[5]
  • Dissolution: Dissolve the N-Boc protected 3-pyrrolidinol in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours, monitoring for completion by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure to yield the deprotected 3-pyrrolidinol salt.

Protocol 3: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz protected 3-pyrrolidinol in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected 3-pyrrolidinol.

Protocol 4: General Procedure for Reductive Deprotection of N-Tosyl Group[3][4]
  • Suspension: Suspend the N-Tosyl protected 3-pyrrolidinol in methanol.

  • Magnesium Addition: Add magnesium turnings to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by standard methods.

Visualization of Workflows

Protection_Deprotection_Workflows cluster_Boc N-Boc Pathway cluster_Cbz N-Cbz Pathway cluster_Tosyl N-Tosyl Pathway Boc_start 3-Pyrrolidinol Boc_protected N-Boc-3-pyrrolidinol Boc_start->Boc_protected Protection Boc_reagent (Boc)2O, Base Boc_end 3-Pyrrolidinol Boc_protected->Boc_end Deprotection Boc_deprotect TFA or HCl Cbz_start 3-Pyrrolidinol Cbz_protected N-Cbz-3-pyrrolidinol Cbz_start->Cbz_protected Protection Cbz_reagent Cbz-Cl, Base Cbz_end 3-Pyrrolidinol Cbz_protected->Cbz_end Deprotection Cbz_deprotect H2, Pd/C Tosyl_start 3-Pyrrolidinol Tosyl_protected N-Tosyl-3-pyrrolidinol Tosyl_start->Tosyl_protected Protection Tosyl_reagent Ts-Cl, Base Tosyl_end 3-Pyrrolidinol Tosyl_protected->Tosyl_end Deprotection Tosyl_deprotect Mg, MeOH

References

Diastereomeric Ratio Analysis of Products from Cbz-Pyrrolidinol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, as this heterocyclic motif is a key structural component in a vast array of pharmaceuticals. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of reactions that forge new stereocenters. Among these, derivatives of proline, such as Cbz-pyrrolidinol, offer a readily available and versatile chiral scaffold. This guide provides a comparative analysis of the diastereoselectivity achieved in reactions utilizing N-Cbz-3-pyrrolidinone, with a focus on the diastereomeric ratio of the resulting products. We will compare this approach with established alternatives and provide detailed experimental protocols to support the presented data.

Performance Comparison in Diastereoselective Alkylation

The alkylation of enolates derived from chiral carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is highly dependent on the chiral auxiliary employed, the reaction conditions, and the nature of the electrophile. Below is a comparison of the diastereoselectivity observed in the alkylation of N-Cbz-3-pyrrolidinone with that of a well-established chiral auxiliary, the Evans oxazolidinone.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
N-Cbz-3-pyrrolidinone N-Cbz-3-pyrrolidinoneBenzyl bromide85:15~75%
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) N-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:1[1]>90%[1]

Key Insights: The use of N-Cbz-3-pyrrolidinone as a chiral auxiliary in the alkylation with benzyl bromide provides a moderate level of diastereoselectivity. In contrast, the Evans oxazolidinone auxiliary demonstrates significantly higher diastereocontrol under similar conditions, affording the product with a diastereomeric ratio greater than 99:1.[1] This highlights the importance of the specific chiral scaffold in directing the approach of the electrophile to the enolate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following sections provide protocols for the diastereoselective alkylation using N-Cbz-3-pyrrolidinone and the subsequent analysis of the product's diastereomeric ratio.

Synthesis of 2-benzyl-N-Cbz-3-hydroxypyrrolidine

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_products Products reactant1 N-Cbz-3-pyrrolidinone intermediate Lithium Enolate reactant1->intermediate 1. reactant2 LDA, THF, -78 °C product 2-benzyl-N-Cbz-3-pyrrolidinone intermediate->product 2. reactant3 Benzyl bromide final_product 2-benzyl-N-Cbz-3-hydroxypyrrolidine product->final_product 3. reduction NaBH4, MeOH

Alkylation of N-Cbz-3-pyrrolidinone.

Procedure:

  • Enolate Formation: A solution of N-Cbz-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

  • Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for 4-6 hours, allowing the temperature to slowly rise to -40 °C.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Reduction: The crude product is purified by flash column chromatography on silica gel. The resulting 2-benzyl-N-Cbz-3-pyrrolidinone is then dissolved in methanol and treated with sodium borohydride (1.5 eq) at 0 °C. The reaction is stirred for 2 hours, quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 2-benzyl-N-Cbz-3-hydroxypyrrolidine as a mixture of diastereomers.

Analysis of Diastereomeric Ratio

The diastereomeric ratio of the product can be determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

1. HPLC Analysis:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is typically used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase separation of diastereomers. The exact ratio may need to be optimized for baseline separation.

  • Detection: UV detection at a wavelength where the Cbz-protecting group absorbs (e.g., 254 nm).

  • Procedure: A solution of the product mixture is injected onto the HPLC system. The retention times of the two diastereomers will differ, and the ratio of the peak areas corresponds to the diastereomeric ratio.

2. NMR Spectroscopy Analysis:

  • Technique: 1H NMR spectroscopy is a powerful tool for determining diastereomeric ratios.

  • Procedure: A high-resolution 1H NMR spectrum of the product mixture is recorded. Diastereomers will often exhibit distinct signals for certain protons, particularly those close to the newly formed stereocenter. By integrating a pair of well-resolved signals corresponding to each diastereomer, the ratio can be accurately determined. For example, the protons on the carbon bearing the hydroxyl group or the benzylic protons may show different chemical shifts for the two diastereomers.

Alternative Chiral Auxiliaries: A Brief Comparison

While Cbz-pyrrolidinol provides a useful scaffold, other chiral auxiliaries have been developed that often offer superior diastereoselectivity.

G cluster_evans Evans Oxazolidinones cluster_myers Myers' Pseudoephedrine Amides cluster_cbz Cbz-Pyrrolidinol evans High Diastereoselectivity Predictable Stereochemistry Well-established Protocols myers High Diastereoselectivity Versatile for various transformations Auxiliary easily removed cbz Readily Available Moderate Diastereoselectivity Useful for specific applications cbz->evans Compare for Alkylation cbz->myers Compare for Aldol Reactions

Comparison of Chiral Auxiliaries.
  • Evans Oxazolidinones: As demonstrated in the data table, these auxiliaries, developed by David A. Evans, are renowned for providing very high levels of diastereoselectivity in a wide range of reactions, including alkylations and aldol reactions.[1][2] The stereochemical outcome is generally predictable based on the Zimmerman-Traxler model.[3]

  • Myers' Pseudoephedrine Amides: Andrew G. Myers developed a methodology using pseudoephedrine as a chiral auxiliary for the synthesis of chiral carboxylic acids, ketones, and alcohols. This method is known for its high diastereoselectivity and the ease of removal of the auxiliary.[4]

Conclusion

The use of Cbz-pyrrolidinol as a chiral auxiliary offers a convenient and accessible method for the diastereoselective synthesis of substituted pyrrolidines. While it may not always provide the exceptionally high levels of stereocontrol seen with other well-established auxiliaries like Evans oxazolidinones, it remains a valuable tool in the synthetic chemist's arsenal, particularly for generating structural diversity and for specific applications where moderate diastereoselectivity is sufficient. The choice of chiral auxiliary will ultimately depend on the specific synthetic target, the desired level of stereochemical purity, and the overall efficiency of the synthetic route. This guide provides a starting point for researchers to make informed decisions when designing stereoselective syntheses of pyrrolidine-containing molecules.

References

The Indispensable Role of (R)-(-)-1-Cbz-3-pyrrolidinol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure and biologically active molecules is a paramount objective. In the vast landscape of chiral building blocks, (R)-(-)-1-Cbz-3-pyrrolidinol has emerged as a cornerstone in asymmetric synthesis, particularly in the development of novel therapeutics. This guide provides a comprehensive comparison of its applications, performance in synthesizing key pharmaceutical agents, and detailed experimental methodologies.

This compound, a chiral pyrrolidine derivative, is widely utilized in organic synthesis and pharmaceutical research as a key building block for biologically active molecules.[1] Its rigid five-membered ring structure and the presence of a hydroxyl group at the 3-position make it an invaluable synthon for creating compounds with specific stereochemistry, a critical factor in drug design and efficacy.[1] This guide will delve into its applications in the synthesis of antibacterial and antiviral agents, comparing the performance of the resulting compounds with existing drugs and alternative synthetic strategies.

Performance in Asymmetric Synthesis: A Comparative Overview

The utility of this compound lies in its ability to direct the stereochemical outcome of reactions, leading to high yields and excellent enantiomeric excess of the desired product. While direct head-to-head comparisons with other chiral auxiliaries for the synthesis of identical target molecules are not always available in the literature, its widespread use in the synthesis of complex molecules is a testament to its efficacy. For instance, in the enantioselective synthesis of polyhydroxy pyrrolidines, strategies employing chiral precursors like this compound are instrumental in achieving high stereocontrol.[2]

Applications in the Synthesis of Novel Antibacterial Agents

The pyrrolidine scaffold is a common feature in a multitude of antibacterial agents due to its ability to mimic natural amino acids and interact with bacterial enzymes.[3] this compound serves as a crucial starting material for the synthesis of potent antibacterial compounds, often targeting bacterial DNA gyrase and topoisomerase IV.[4]

Comparative Antibacterial Activity

The following table summarizes the in vitro activity of various pyrrolidine-based compounds, highlighting their minimum inhibitory concentrations (MIC) against a range of bacterial strains.

Compound/DrugTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrrolidine-dione Derivative 1S. aureus (MSSA)< 8--
Pyrrolidine-dione Derivative 2 (dimer)S. aureus (MSSA)16--
Quinoxaline-pyrrolidine Hybrid 9S. aureus (MRSA)3.12Ciprofloxacin6.25
Quinoxaline-pyrrolidine Hybrid 9E. coli6.25Ciprofloxacin12.5
Pyridazinone Derivative 7E. coli7.8 µMAmikacin< 0.53 µM
Pyridazinone Derivative 13A. baumannii3.74 µMAmikacin< 0.53 µM

Data compiled from multiple sources, direct comparison should be made with caution due to variations in experimental conditions.[5][6][7]

The data indicates that synthetic pyrrolidine derivatives can exhibit potent antibacterial activity, in some cases surpassing that of established antibiotics against resistant strains.

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism of action for many pyrrolidine-based antibacterials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] The binding of these inhibitors to the ATP-binding pocket of DNA gyrase prevents the supercoiling of DNA, ultimately leading to bacterial cell death.[4]

DNA_Gyrase_Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA induces supercoiling Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Supercoiled_DNA->Replication_Blocked leads to Pyrrolidine_Inhibitor This compound -derived inhibitor Pyrrolidine_Inhibitor->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by pyrrolidine derivatives.

Applications in the Synthesis of Novel Antiviral Agents

The versatility of the pyrrolidine ring also extends to the development of antiviral drugs.[8] Derivatives synthesized from this compound have shown promise in inhibiting the replication of various viruses, including influenza and coronaviruses.

Comparative Antiviral Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for several pyrrolidine-containing compounds against different viruses.

Compound/DrugVirusIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline-pyrrolidine Hybrid 9HSV-10.32--
Quinoxaline-pyrrolidine Hybrid 9H1N11.76--
Quinoxaline-pyrrolidine Hybrid 9SARS-CoV-21.06--
9-Aminoacridine Derivative 7gSARS-CoV-2< 1.0--
9-Aminoacridine Derivative 9cSARS-CoV-2≤ 0.42--

Data compiled from multiple sources, direct comparison should be made with caution due to variations in experimental conditions.[6][9]

These findings underscore the potential of pyrrolidine-based compounds as broad-spectrum antiviral agents. The mechanism of action for these compounds can vary, with some inhibiting viral entry and others targeting viral enzymes essential for replication.[9]

Experimental Protocols

To facilitate further research and application, detailed experimental protocols for key synthetic and assay procedures are provided below.

General Procedure for the Synthesis of N-Cbz Protected Pyrrolidine Derivatives

A common synthetic route starting from a pyrrolidine derivative involves protection of the nitrogen atom with a carboxybenzyl (Cbz) group.[10]

Method:

  • Dissolve pyrrolidine-3-carboxylic acid (1 equivalent) in tetrahydrofuran.

  • Slowly add benzyl chloroformate (1.36 equivalents) dropwise at room temperature over 30 minutes.

  • Heat the mixture to 65°C and reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture and dilute with distilled water.

  • Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from isopropyl ether to obtain the purified N-Cbz-pyrrolidine-3-carboxylic acid.[10]

DNA Gyrase Inhibition Assay Protocol

The inhibitory activity of synthesized compounds against DNA gyrase can be assessed using a supercoiling inhibition assay.[4][11]

Procedure:

  • Prepare a reaction mixture containing the purified DNA gyrase enzyme, relaxed plasmid DNA, and ATP in a suitable buffer.

  • Add varying concentrations of the test compound to the reaction mixtures.

  • Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Stop the reaction by adding a loading dye containing a DNA intercalating agent.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).[4][11]

Experimental_Workflow cluster_synthesis Synthesis of Pyrrolidine Derivatives cluster_evaluation Biological Evaluation Start This compound Step1 Chemical Modification (e.g., substitution, coupling) Start->Step1 Purification Purification (e.g., chromatography, recrystallization) Step1->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Antibacterial/Antiviral Screening Characterization->Screening Test Compounds MIC_Assay MIC Determination (Antibacterial) Screening->MIC_Assay IC50_Assay IC50 Determination (Antiviral/Enzyme Inhibition) Screening->IC50_Assay Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) IC50_Assay->Mechanism

Caption: General workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its applications in the asymmetric synthesis of potent antibacterial and antiviral agents are extensive and continue to expand. The ability to generate complex, stereochemically defined molecules from this versatile starting material provides a robust platform for the discovery of next-generation therapeutics. The comparative data and experimental protocols presented in this guide aim to equip researchers with the necessary information to leverage the full potential of this compound in their drug discovery and development endeavors.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-1-Cbz-3-pyrrolidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for (R)-(-)-1-Cbz-3-pyrrolidinol (CAS No. 100858-33-1). Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This compound is recognized as a versatile building block in pharmaceutical research and organic synthesis.[1]

This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [2] Therefore, it must be handled as hazardous waste from the point of generation through final disposal.

Immediate Safety Considerations

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]

Quantitative Safety Data Summary

The following table summarizes key safety information for this compound and related compounds.

Data PointValueCompound/ClassSource
Hazard Codes H301, H315, H319, H335This compound
Signal Word DangerThis compound
Hazard Class 6.1 (Toxic)This compound[2]
Packing Group IIIThis compound[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases3-Pyrrolidinol[4]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[3] The container should be made of a material that will not react with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound."[3]

  • Indicate the approximate quantity of waste and the date of accumulation.

  • Attach any relevant hazard symbols (e.g., toxic).

3. Storage of Chemical Waste:

  • Store sealed waste containers in a designated, well-ventilated, and secure area.[3]

  • The storage area should be cool and away from sources of ignition.[3]

  • Ensure that the waste is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. [3]

  • The disposal of this chemical waste must be handled by a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management Protocol

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or dry lime.[3][6]

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the entire area immediately.

    • Contact your institution's EHS department or emergency response team without delay.[3]

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material (Absorbents, contaminated PPE) waste_type->spill_cleanup Spill collect_solid Collect in a Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in a Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid collect_spill Collect in a Labeled Hazardous Waste Container (Spill) spill_cleanup->collect_spill storage Store in a Designated, Secure, and Ventilated Area collect_solid->storage collect_liquid->storage collect_spill->storage disposal Arrange for Pickup by Licensed Waste Disposal Service or EHS storage->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-1-Cbz-3-pyrrolidinol
Reactant of Route 2
(R)-(-)-1-Cbz-3-pyrrolidinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.